Product packaging for 1-(Isothiazol-3-yl)ethan-1-one(Cat. No.:CAS No. 88511-35-7)

1-(Isothiazol-3-yl)ethan-1-one

Número de catálogo: B1397430
Número CAS: 88511-35-7
Peso molecular: 127.17 g/mol
Clave InChI: UVLNTEYLVSFUIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(Isothiazol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Isothiazol-3-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B1397430 1-(Isothiazol-3-yl)ethan-1-one CAS No. 88511-35-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(1,2-thiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLNTEYLVSFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-35-7
Record name 1-(1,2-thiazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1-(Isothiazol-3-yl)ethan-1-one: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 1-(Isothiazol-3-yl)ethan-1-one, a compound of interest in medicinal chemistry and drug development.

Core Chemical Properties and Structure

This compound, with the CAS number 88511-35-7, is a heterocyclic ketone containing an isothiazole ring. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₅NOS[1]
Molecular Weight 127.16 g/mol [1]
IUPAC Name This compound[2]
Melting Point 32-34 °C[2]
Physical Form Powder[2]
Boiling Point Not available
Solubility Not available
SMILES CC(=O)C1=NSC=C1[1]
InChI InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3[2]
InChIKey UVLNTEYLVSFUIH-UHFFFAOYSA-N[2]
Structure

The chemical structure of this compound consists of an acetyl group attached to the C3 position of an isothiazole ring.

Chemical structure of this compound.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons of the acetyl group and the protons on the isothiazole ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the three carbons of the isothiazole ring.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general synthetic strategies for isothiazole derivatives often involve the cyclization of appropriate precursors containing nitrogen and sulfur atoms. One common method is the reaction of a β-aminovinyl ketone with a sulfur source.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1).[1][3] This enzyme is involved in the metabolism of various xenobiotics, including ethanol, and is known to contribute to oxidative stress.[4] Inhibition of CYP2E1 by this compound suggests its potential therapeutic application in conditions where CYP2E1-mediated toxicity is implicated, such as in certain liver diseases and potentially in the management of rheumatoid arthritis and sepsis.[1][3]

Putative Signaling Pathway of CYP2E1 Inhibition

The inhibition of CYP2E1 by this compound is expected to mitigate the downstream effects of CYP2E1-mediated metabolism. CYP2E1 can generate reactive oxygen species (ROS) as a byproduct of its catalytic cycle, leading to cellular damage. In the context of ethanol metabolism, CYP2E1 activity contributes to alcoholic cardiomyopathy through the activation of pro-apoptotic signaling pathways involving c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase (ASK-1).[4] By inhibiting CYP2E1, this compound could potentially disrupt these pathological signaling cascades.

CYP2E1_Inhibition_Pathway cluster_0 CYP2E1-Mediated Pathological Signaling cluster_1 Inhibitory Action Ethanol Substrate (e.g., Ethanol) CYP2E1 CYP2E1 Ethanol->CYP2E1 Metabolism ROS Reactive Oxygen Species (ROS) (Oxidative Stress) CYP2E1->ROS ASK1 ASK-1 Activation ROS->ASK1 JNK JNK Activation ASK1->JNK Apoptosis Apoptosis & Cellular Damage JNK->Apoptosis Inhibitor This compound Inhibitor->CYP2E1 Inhibition

Proposed inhibitory action on a CYP2E1-mediated signaling pathway.

This diagram illustrates a simplified, putative mechanism where this compound inhibits CYP2E1, thereby preventing the downstream activation of the ASK-1/JNK signaling pathway and subsequent apoptosis, which is a known consequence of CYP2E1-mediated ethanol metabolism.[4]

Conclusion

This compound is a molecule with defined chemical characteristics and promising biological activity as a CYP2E1 inhibitor. Further research is warranted to fully elucidate its physical properties, develop optimized synthetic protocols, and explore its therapeutic potential in relevant disease models. The information provided in this guide serves as a foundational resource for scientists and researchers in the field of drug discovery and development.

References

"1-(Isothiazol-3-yl)ethan-1-one" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Isothiazol-3-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document summarizes its known chemical identifiers, biological activity, and relevant experimental contexts.

Core Compound Identifiers and Properties

IdentifierValueSource
Compound Name This compoundN/A
Synonym 1-(Isothiazol-3-yl)ethanoneN/A
CAS Number 88511-35-7N/A
Molecular Formula C₅H₅NOSN/A
Molecular Weight 127.17 g/mol N/A
Canonical SMILES CC(=O)c1cnsc1Predicted
InChI InChI=1S/C5H5NOS/c1-4(7)5-2-6-8-3-5/h2-3H,1H3Predicted

Note: The Canonical SMILES and InChI are predicted based on the compound's structure as definitive database entries are not available. Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is a member of the cytochrome P450 mixed-function oxidase system and is involved in the metabolism of various xenobiotics, including ethanol and a range of small-molecule drugs. The inhibitory action of this compound on CYP2E1 suggests its potential for investigation in therapeutic areas where CYP2E1 activity is implicated, such as rheumatoid arthritis and sepsis.

CYP2E1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CYP2E1, highlighting its role in the metabolism of substrates and the subsequent generation of reactive oxygen species (ROS), which can lead to cellular stress and downstream signaling events. Inhibition of CYP2E1 by compounds like this compound can modulate these processes.

CYP2E1_Pathway CYP2E1 Metabolic Pathway Substrate Xenobiotics / Endogenous Substrates CYP2E1 CYP2E1 Enzyme Substrate->CYP2E1 Metabolism Metabolite Metabolites CYP2E1->Metabolite ROS Reactive Oxygen Species (ROS) CYP2E1->ROS By-product Inhibitor This compound Inhibitor->CYP2E1 Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Downstream Downstream Cellular Effects (e.g., Inflammation, Apoptosis) OxidativeStress->Downstream

Caption: Simplified CYP2E1 metabolic pathway and point of inhibition.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following sections provide representative protocols for its synthesis and for assessing its inhibitory activity against CYP2E1.

Representative Synthesis of 3-Acetylisothiazole

A general method for the synthesis of 3-acetylisothiazoles involves the reaction of a suitable isothiazole precursor with an acetylating agent. The following is a representative workflow.

Synthesis_Workflow General Synthesis Workflow for 3-Acetylisothiazole start Start: Isothiazole Precursor step1 Reaction with Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end Final Product: This compound step3->end

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: An appropriate isothiazole starting material (e.g., 3-bromoisothiazole or isothiazole itself) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is added to the solution, often in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for Friedel-Crafts acylation, or a strong base (e.g., n-butyllithium) to facilitate metal-halogen exchange followed by quenching with the acetylating agent. The reaction mixture is stirred at a controlled temperature (ranging from -78 °C to room temperature) for a specified duration.

  • Quenching and Work-up: The reaction is carefully quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the pure this compound.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.

In Vitro CYP2E1 Inhibition Assay Protocol

The following protocol describes a general method for assessing the inhibitory potential of a compound against human CYP2E1 in vitro, using a fluorogenic probe substrate.

Materials:

  • Human liver microsomes or recombinant human CYP2E1

  • This compound (test inhibitor)

  • Positive control inhibitor (e.g., Diethyl Dithiocarbamate - DDC)

  • CYP2E1 fluorogenic substrate (e.g., a resorufin-based probe)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and the positive control in phosphate buffer.

    • Prepare a solution of the CYP2E1 substrate in phosphate buffer.

    • Prepare a working solution of human liver microsomes or recombinant CYP2E1 in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of the 96-well plate, add the phosphate buffer, the microsomal or recombinant enzyme preparation, and the various concentrations of the test inhibitor or positive control.

    • Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the CYP2E1 fluorogenic substrate and the NADPH regenerating system to each well.

    • Incubate the plate at 37 °C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

    • Calculate the rate of metabolite formation for each inhibitor concentration.

    • Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Note: This is a generalized protocol. Specific concentrations, incubation times, and instrument settings should be optimized based on the enzyme source and substrate used.

"1-(Isothiazol-3-yl)ethan-1-one" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(Isothiazol-3-yl)ethan-1-one. The document details its molecular characteristics, including molecular weight and formula, and delves into its significant role as an inhibitor of the cytochrome P450 enzyme, CYP2E1. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's synthesis, analytical characterization, and biological interactions.

Chemical and Physical Properties

This compound, also known as 3-acetylisothiazole, is a heterocyclic ketone. Its fundamental molecular and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C5H5NOS
Molecular Weight 127.16 g/mol
IUPAC Name 1-(Isothiazol-3-yl)ethanone
CAS Number 88511-35-7

Synthesis of Isothiazole Derivatives: A Representative Protocol

General Procedure:

A mixture of the appropriate β-ketodithioester or β-ketothioamide and ammonium acetate is heated, typically under solvent-free conditions or in a high-boiling point solvent. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to yield the desired isothiazole derivative. The product can then be purified using standard techniques such as column chromatography.

For the specific synthesis of this compound, a suitable starting material would be a β-ketodithioester with an acetyl group.

Analytical Characterization

The characterization of this compound and other isothiazole derivatives typically involves a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and quantifying isothiazolinone-based compounds.[2] Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure.

Biological Activity: Inhibition of CYP2E1

This compound has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme plays a significant role in the metabolism of a variety of small, polar molecules, including ethanol and numerous xenobiotics.[3]

The Role of CYP2E1 in Metabolism and Toxicology

CYP2E1 is a membrane-bound protein primarily expressed in the liver, where it is a key component of the microsomal ethanol-oxidizing system (MEOS).[4] It is involved in the metabolic activation of many pro-toxicants and pro-carcinogens. The catalytic cycle of CYP2E1 can become "uncoupled," leading to the production of reactive oxygen species (ROS), which contributes to oxidative stress and cellular damage.[5][6]

The inhibition of CYP2E1 is a therapeutic strategy in various contexts. For example, inhibiting CYP2E1 can prevent the formation of toxic metabolites from substances like acetaminophen and certain industrial solvents.[7][8]

Mechanism of Inhibition

Small molecule inhibitors of CYP2E1, such as this compound, typically act as competitive or non-competitive inhibitors.[7][9] Competitive inhibitors bind to the active site of the enzyme, often coordinating with the heme iron, thereby preventing substrate binding.[3][10] Non-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7]

The inhibitory action of this compound on CYP2E1 suggests its potential for use in research related to conditions where CYP2E1 activity is implicated, such as alcoholic liver disease and drug-induced hepatotoxicity.

Signaling and Metabolic Pathway Visualization

The following diagram illustrates the central role of CYP2E1 in the metabolism of xenobiotics and the mechanism of its inhibition.

CYP2E1_Inhibition_Pathway CYP2E1 Metabolic Pathway and Inhibition cluster_0 Cellular Environment Xenobiotic Xenobiotic / Drug CYP2E1 CYP2E1 Enzyme Xenobiotic->CYP2E1 Metabolism Metabolite Metabolite (Potentially Toxic) CYP2E1->Metabolite Bioactivation ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Uncoupling CellularDamage Oxidative Stress & Cellular Damage Metabolite->CellularDamage ROS->CellularDamage Inhibitor This compound (CYP2E1 Inhibitor) Inhibitor->CYP2E1 Inhibition

Caption: CYP2E1 metabolism of xenobiotics and its inhibition.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effects of a potential CYP2E1 inhibitor like this compound.

Experimental_Workflow Workflow for CYP2E1 Inhibitor Screening cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Interpretation Microsomes Prepare Liver Microsomes Incubation Incubate with Substrate & Inhibitor Microsomes->Incubation Analysis LC-MS/MS Analysis of Metabolite Formation Incubation->Analysis IC50 Determine IC50 Value Analysis->IC50 Interpretation Correlate Inhibition with Reduced Toxicity/ROS IC50->Interpretation CellCulture Culture Hepatocytes Treatment Treat with Xenobiotic & Inhibitor CellCulture->Treatment ToxicityAssay Assess Cell Viability (e.g., MTT Assay) Treatment->ToxicityAssay ROS_Assay Measure ROS Production Treatment->ROS_Assay ToxicityAssay->Interpretation ROS_Assay->Interpretation

Caption: A typical workflow for evaluating CYP2E1 inhibitors.

References

The Diverse Biological Activities of Isothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of isothiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the research and development of novel isothiazole-based therapeutics.

Antimicrobial Activity

Isothiazole derivatives have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isothiazole derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-ethyl-1,3-thiazole derivative 10S. aureus, E. coli, A. niger200[1]
2-phenyl-1,3-thiazole derivative 11S. aureus, E. coli, A. niger150-200[1]
2-phenyl-1,3-thiazole derivative 12S. aureus, E. coli, A. niger125-150[1]
Benzo[d]thiazole derivative 13Gram-positive & Gram-negative bacteria50-75[1]
Benzo[d]thiazole derivative 14Gram-positive & Gram-negative bacteria50-75[1]
Phenylazetidine-integrated thiazole 37a, 37b, 37cE. coli, S. aureus, P. aeruginosa, B. subtilis, S. typhi6.25[2]
Substituted thiazolyl derivative 46Bacteria46.9 - 93.7[2]
Substituted thiazolyl derivative 46Fungi5.8 - 7.8[2]
Thiazole derivative 6dS. aureus50
Thiazole derivative 6dS. agalactiae100
Thiazole derivative 9S. aureus100
Thiazole derivative 9S. agalactiae25
Thiazole derivative 10bS. aureus200
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of isothiazole derivatives using the broth microdilution method.

Materials:

  • Test isothiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture, select several colonies and suspend them in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound and to a growth control well (containing only broth and inoculum). Include a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Anticancer Activity

A significant number of isothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected isothiazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazoline-Tetralin Derivative 4bMCF-769.2[3]
Thiazole Derivative 5A54910.67 ± 1.53[4]
Thiazole Derivative 5C64.33 ± 1.04[4]
Thiazole Derivative 7cVarious< 100[5]
Thiazole Derivative 9cVarious< 100[5]
Thiazole Derivative 11dVarious< 100[5]
4-methyl-2-phenylthiazole-5-carbohydrazide derivative 9HepG-21.61 ± 1.92 µg/mL[2]
4-methyl-2-phenylthiazole-5-carbohydrazide derivative 10HepG-21.98 ± 1.22 µg/mL[2]
Thiazole derivative 13Jurkat, A-431< Doxorubicin[2]
Isothiazole-Cu(II) complexHep23.06 ± 0.07[6]
Cisplatin (Reference)Hep29.2 ± 0.5[6]
Thiazolyl pyridine derivative 5A5490.452[7]
Doxorubicin (Reference)A5490.460[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test isothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

Isothiazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways, such as the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

The following table includes IC50 values for the inhibition of inflammatory mediators by isothiazole derivatives.

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Pyrazoline derivative 4COX-129.60 ± 1.58[5]
Thiazole derivative 14COX-25.0 - 17.6[5]
Thiazole derivative 16COX-25.0 - 17.6[5]
Thiazole derivative 145-LOX0.6 - 8.5[5]
Thiazole derivative 155-LOX0.6 - 8.5[5]
Thiazole derivative 14NO Scavenging0.238 x 10⁶[5]
Thiazole derivative 17NO Scavenging0.289 x 10⁶[5]
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the ability of isothiazole derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test isothiazole derivatives

  • Griess Reagent (for nitrite determination)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the isothiazole derivatives for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.

Antiviral Activity

Certain isothiazole derivatives have been identified as potent inhibitors of viral replication, showing activity against a range of viruses, including HIV and picornaviruses.[8]

Quantitative Data: Antiviral Activity

The following table shows the 50% effective concentrations (EC50) and selectivity indexes (SI) for some antiviral isothiazole derivatives.

Compound/DerivativeVirusEC50SIReference
3-mercapto-5-phenyl-4-isothiazolecarbonitrileHIV-1 (IIIB)1.3 µg/mL>3.8[9]
3-mercapto-5-phenyl-4-isothiazolecarbonitrileHIV-2 (ROD)1.7 µg/mL>2.9[9]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrilePoliovirus 1-223[8]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonatePoliovirus 1-828[8]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrileEchovirus 9-334[8]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonateEchovirus 9-200[8]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Test isothiazole derivatives

  • Culture medium

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the isothiazole derivative. Mix a standardized amount of virus with each compound dilution and incubate to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).

  • Overlay: Remove the inoculum and add the semi-solid overlay medium. This restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective Activity

Isothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress, excitotoxicity, and neuroinflammation.

Quantitative Data: Neuroprotective Activity

The following table provides data on the neuroprotective effects of certain isothiazole derivatives.

Compound/DerivativeAssay/ModelEffect (e.g., IC50, % protection)Reference
Thiazole sulfonamide 1-12MRC-5 cell cytotoxicityIC50 > 50 µg/mL[10]
Aminothiazole derivativeHydroxyl radical scavengingIC50 = 10.51 µM[11]
Aminothiazole derivativeSuperoxide anion radical scavengingIC50 = 10.75 µM[11]
Aminothiazole derivativeRBC membrane protectionIC50 > standards[11]
3,5-disubstituted isoxazole/isothiazole/pyrazoleNicotinic Receptor BindingKi = 2.5 - 621 nM[12]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

The OGD assay is an in vitro model that mimics ischemic conditions to evaluate the neuroprotective potential of compounds.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Glucose-free culture medium

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • Test isothiazole derivatives

  • Reagents for cell viability assessment (e.g., MTT)

Procedure:

  • Cell Culture: Culture neuronal cells in standard conditions.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isothiazole derivatives for a specified duration.

  • Oxygen-Glucose Deprivation: Wash the cells with glucose-free medium and then incubate them in the glucose-free medium inside a hypoxic chamber for a period to induce cell injury (e.g., 4-6 hours).

  • Reperfusion: After the OGD period, replace the medium with regular, glucose-containing medium and return the cells to normoxic conditions (standard incubator) for a reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the isothiazole derivatives to that of the untreated OGD group to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of isothiazole derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Several isothiazole derivatives have been shown to inhibit this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream Isothiazole Isothiazole Derivative Isothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by an isothiazole derivative.

Experimental and Drug Discovery Workflow

The discovery and development of new isothiazole-based drugs follow a structured workflow, from initial screening to preclinical and clinical studies.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target Target Identification & Validation Screening High-Throughput Screening Target->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro & In Vivo Toxicology Lead_Opt->In_Vitro Formulation Formulation Development In_Vitro->Formulation Phase_I Phase I Formulation->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval & Market Launch Phase_III->Approval

Caption: A generalized workflow for the discovery and development of isothiazole-based drugs.

This technical guide provides a foundational understanding of the diverse biological activities of isothiazole derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of heterocyclic compounds for various therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of novel isothiazole derivatives.

References

An In-depth Technical Guide to 1-(Isothiazol-3-yl)ethan-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a prominent scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This technical guide focuses on 1-(Isothiazol-3-yl)ethan-1-one and its analogs, a class of compounds that has garnered significant interest for its therapeutic potential. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular emphasis on their role as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Core Compound: this compound

This compound serves as the foundational structure for the derivatives and analogs discussed in this guide. A key reported activity of this compound is its ability to act as a selective inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of various xenobiotics and is implicated in the pathogenesis of conditions such as alcoholic liver disease, as well as inflammatory conditions like rheumatoid arthritis and sepsis.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₅NOS
Molecular Weight 127.17 g/mol
CAS Number 88511-35-7
Appearance Not specified (likely a solid or oil)
Solubility Information not readily available

Synthesis of this compound and its Analogs

General Synthetic Workflow:

Below is a generalized workflow for the synthesis of isothiazole derivatives, which could be adapted for this compound.

G start Starting Materials (e.g., β-ketoesters, nitriles) reagents Reaction with Sulfur and Nitrogen Source (e.g., Na2S, NH4OAc) start->reagents cyclization Cyclization/ Annulation reagents->cyclization oxidation Oxidation (if necessary) cyclization->oxidation purification Purification (e.g., Chromatography) oxidation->purification product Isothiazole Derivative purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTORC1->Transcription Activation Isothiazole Isothiazole Derivative Isothiazole->PI3K Inhibition

References

The Isothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and industrial applications. First discovered in 1956, this scaffold has proven to be a "privileged structure," forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic versatility have driven extensive research, leading to the development of crucial pharmaceuticals, including antipsychotics like Ziprasidone, and potent industrial biocides such as isothiazolinones (Kathon™).[2][3] This technical guide provides an in-depth exploration of the history of isothiazole, from its initial synthesis to the evolution of modern synthetic methodologies. It details key experimental protocols, presents quantitative biological data for significant derivatives, and visualizes the complex signaling pathways these compounds modulate.

The Dawn of Isothiazole Chemistry: Discovery and Initial Synthesis

The parent isothiazole compound was first successfully prepared in 1956.[1] The initial synthesis, now of purely historical significance, was a multi-step process starting from 5-amino-1,2-benzoisothiazole.[1][4] This route involved the vigorous oxidation of the starting material using an alkaline solution of potassium permanganate (KMnO₄), which cleaved the benzene ring to form an isothiazole-4,5-dicarboxylic acid intermediate. Subsequent thermal decarboxylation of this intermediate yielded the parent isothiazole ring.[1][4] While groundbreaking for its time, this method was inefficient and not amenable to the synthesis of substituted derivatives, paving the way for more versatile and higher-yielding approaches.

Experimental Protocol: The Historical Synthesis of Isothiazole (1956)
  • Step 1: Oxidation of 5-Amino-1,2-benzoisothiazole. 5-Amino-1,2-benzoisothiazole is suspended in an aqueous solution of potassium permanganate in an alkaline medium (e.g., using sodium hydroxide). The mixture is heated to induce oxidative cleavage of the fused benzene ring.

  • Step 2: Work-up and Isolation. Following the reaction, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the isothiazole-4,5-dicarboxylic acid.

  • Step 3: Decarboxylation. The isolated dicarboxylic acid is heated at high temperature until the cessation of carbon dioxide evolution.

  • Step 4: Purification. The resulting crude isothiazole, a colorless liquid with a pyridine-like odor, is purified by fractional distillation to yield the final product.[4]

G cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_end Final Product A 5-Amino-1,2-benzoisothiazole B Oxidation (alkaline KMnO4) A->B Step 1 D Isothiazole-4,5-dicarboxylic acid B->D Intermediate Formation C Decarboxylation (Heat) E Isothiazole C->E Final Product Formation D->C Step 2

Caption: The historical 1956 synthesis route to isothiazole.

The Evolution of Synthetic Strategies

Following its discovery, the field of isothiazole chemistry rapidly expanded. The need for more efficient and versatile synthetic routes led to the development of numerous methodologies, which can be broadly categorized into intramolecular cyclizations and intermolecular cycloadditions.

Intramolecular Cyclization Methods

A dominant strategy for forming the isothiazole ring is the oxidative cyclization of a precursor containing the requisite C-C-C-N and S fragments. The synthesis of isothiazolinones, the active ingredients in Kathon™ biocides, exemplifies this approach. Typically, a 3,3'-dithiopropionamide is treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) to induce a one-step chlorination and cyclization, forming the S-N bond.[3]

Intermolecular and Multi-Component Reactions

Modern synthetic organic chemistry has introduced sophisticated methods for isothiazole synthesis. These include:

  • [4+1] Annulation: User-friendly methods using β-ketodithioesters or β-ketothioamides and ammonium acetate (NH₄OAc) proceed via a metal-free, sequential imine formation, cyclization, and aerial oxidation cascade.[5]

  • Three-Component Reactions: The reaction of enaminoesters, sulfur, and bromodifluoroacetamides allows for the selective synthesis of isothiazoles through the formation of new C-S, C-N, and N-S bonds.[6]

  • Transannulation: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a versatile route to a wide array of substituted isothiazoles.[5]

Experimental Protocol: Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), a Key Kathon™ Biocide
  • Objective: To synthesize MCI via the chlorination-cyclization of 3,3'-dithio-bis(N-methylpropionamide).

  • Reagents: 3,3'-dithio-bis(N-methylpropionamide), sulfuryl chloride (SO₂Cl₂), inert solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • The starting dithiopropionamide is dissolved or suspended in an inert solvent in a reaction vessel equipped with a stirrer, thermometer, and gas outlet.

    • The mixture is cooled to a low temperature (e.g., 0-5 °C).

    • Sulfuryl chloride is added dropwise to the cooled mixture while maintaining the temperature. The reaction is highly exothermic.

    • After the addition is complete, the reaction mixture is stirred for a specified period, allowing it to slowly warm to room temperature.

    • Reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, the reaction is quenched by the careful addition of water.

    • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

    • The crude MCI can be further purified by crystallization or chromatography.[3][7]

Key Isothiazole Compounds and Their Applications

The isothiazole scaffold is present in a diverse range of commercially significant products, from life-saving drugs to essential industrial materials.

Ziprasidone: An Atypical Antipsychotic

First synthesized in 1987 and approved by the FDA in 2001, Ziprasidone is a potent atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[8][9] Its mechanism of action is complex, involving antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, as well as agonism at the 5-HT₁A receptor.[9][10][11] This multi-receptor profile is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[9]

Isothiazolinones (Kathon™): Industrial Biocides

Isothiazolinones, particularly a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) and 2-methyl-4-isothiazolin-3-one (MI), are the active ingredients in the commercial biocide Kathon™.[3] These compounds are widely used as preservatives in a vast array of industrial and consumer products, including paints, adhesives, detergents, and cooling tower water, to prevent microbial growth.[3]

Biological Mechanisms and Signaling Pathways

The biological activity of isothiazole derivatives often stems from their ability to interact with specific enzymes or receptors, thereby modulating critical cellular signaling pathways.

Inhibition of c-Met Kinase Pathway in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[12][13] Aberrant activation of the HGF/c-Met pathway is implicated in the progression of many human cancers.[12][14] Several isothiazole derivatives have been developed as potent inhibitors of c-Met kinase. They typically act by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.[12][15][16] This inhibition leads to reduced tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular Cellular Response cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Phosphorylates HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Isothiazole Inhibitor Inhibitor->cMet Blocks ATP Site AKT AKT PI3K->AKT Response Proliferation Survival Migration AKT->Response MAPK MAPK RAS->MAPK MAPK->Response

Caption: The c-Met signaling pathway and its inhibition by isothiazole derivatives.

Modulation of GABA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Thiomuscimol, an isothiazole analog of the potent GABAₐ receptor agonist muscimol, demonstrates how the isothiazole core can be used to create GABA receptor modulators.[17] More recent research has focused on developing isoxazole-thiazole derivatives that act as selective inverse agonists at the GABAₐ α5 receptor subtype, which are being investigated as cognitive enhancers for conditions like Alzheimer's disease.[18]

Experimental Workflow: High-Throughput Screening (HTS)

The discovery of novel, biologically active isothiazole compounds relies heavily on high-throughput screening (HTS). This process allows for the rapid evaluation of large chemical libraries against a specific biological target. The workflow is a systematic, multi-stage process designed to identify and validate promising "hit" compounds.

G A Compound Library (Isothiazole Derivatives) C Primary HTS (Single Concentration) A->C B Assay Development & Optimization B->C D Hit Identification (Data Analysis, Z'-factor) C->D E Hit Confirmation (Re-testing) D->E Primary Hits H Hit-to-Lead Optimization D->H No Hits F Dose-Response Assay (IC50 / EC50 Determination) E->F Confirmed Hits G Secondary Assays (Selectivity, Mechanism of Action) F->G G->H Validated Leads

Caption: A typical workflow for high-throughput screening of isothiazole libraries.

Quantitative Biological Activity Data

The potency of isothiazole derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors or the inhibitory constant (Kᵢ) for receptor binders. Lower values indicate higher potency.

Table 1: Anticancer Activity of Selected Isothiazole Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-(2'-indolyl)thiazole (2d)MDA-MB-231 (Breast)10[19]
5-(2'-indolyl)thiazole (2e)BT-474 (Breast)10[19]
Arylidene-hydrazinyl-thiazole (4m)A549 (Lung)1.69[20]
Arylidene-hydrazinyl-thiazole (4m)MCF-7 (Breast)1.83[20]
2,4-disubstituted-1,3-thiazole (8)MCF-7 (Breast)3.36 (µg/ml)[21]
Table 2: GABA Receptor Binding Affinity of Isoxazole-Thiazole Derivatives
Compound IDHuman Kᵢ (nM) at GABAₐ α5 Receptor
680.4
1231.1
1121.3
651.3
961.5
641.7
1281.8
941.2
931.9
1002.0
(Data extracted from a larger dataset presented in patent CA2759598C[18])

Conclusion

Since its discovery over six decades ago, the isothiazole nucleus has established itself as a remarkably versatile and valuable scaffold in chemical science. From its challenging initial synthesis to the elegant and efficient multi-component reactions of today, the methods to access this ring system have continually evolved. This synthetic accessibility has enabled the exploration of its vast chemical space, leading to the discovery of compounds with profound impacts on human health and industry. The isothiazole core is a key component of the antipsychotic drug Ziprasidone and the widely used Kathon™ biocides. Furthermore, ongoing research continues to uncover novel derivatives with potent activities, such as kinase inhibitors for cancer therapy and GABA receptor modulators for neurological disorders. The rich history and continued relevance of isothiazole chemistry ensure that it will remain a focus of intense research and development for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazoles via Three-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives are a critical class of heterocyclic compounds widely recognized for their significant presence in numerous biologically active molecules and pharmaceuticals.[1][2] The thiazole ring is a key structural component in drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of substituted thiazoles, offering advantages such as operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds in a single step.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of thiazoles via various three-component methodologies, including the classical Hantzsch synthesis and modern green chemistry approaches.

Applications in Drug Discovery and Development

Thiazole derivatives synthesized through three-component reactions are of significant interest in drug discovery due to their diverse pharmacological activities. A notable area of application is in oncology, where thiazole-containing compounds have been developed as potent inhibitors of various protein kinases involved in cancer progression.[6]

Anticancer Activity:

Many thiazole derivatives exhibit significant anticancer activity by targeting and inhibiting key signaling pathways that are often dysregulated in cancer cells.[6] For instance, certain substituted thiazoles have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] By blocking this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.[7] Additionally, some thiazole derivatives have been identified as inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which play vital roles in tumor angiogenesis and metastasis.[2][8] The development of such targeted therapies is a major focus in modern drug development.

Below is a diagram illustrating a simplified signaling pathway that can be targeted by synthesized thiazole derivatives.

G Simplified PI3K/Akt Signaling Pathway and Thiazole Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Thiazole Synthesized Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a synthesized thiazole derivative.

Quantitative Data Summary

The choice of synthetic method and catalyst significantly impacts the reaction time, conditions, and overall yield of the desired thiazole derivatives. The following tables provide a summary of quantitative data from various three-component synthesis protocols.

Table 1: Comparison of Different Catalysts in Three-Component Thiazole Synthesis

Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperatureYield (%)Reference(s)
HeterogeneousSilica-Supported Tungstosilicic Acid (SiW.SiO₂)Hantzsch Condensation1.5 - 2 h (ultrasound)Room Temp.79 - 90[9][10]
BiocatalystTrypsin from Porcine Pancreas (PPT)Chemoenzymatic7 h45 °Cup to 94[1][11]
Ionic LiquidDiisopropylethylamine Acetate (DIPEAc)Condensation15 - 30 minRoom Temp.70 - 93[9][12]
Organocatalyst2-Pyridinecarboxaldehyde oximeCyclization4 h40 °Cup to 94[9]

Table 2: Comparison of Energy Sources for Hantzsch-Type Thiazole Synthesis

Energy SourceCatalystReaction TimeYield (%)Key AdvantagesReference(s)
Conventional HeatingSilica-Supported Tungstosilicic Acid2 - 3.5 h79 - 90Standard laboratory setup[10][13]
Microwave IrradiationAcetic Acid3 - 5 min82 - 90Rapid reaction, high yields[14][15]
Ultrasonic IrradiationSilica-Supported Tungstosilicic Acid1.5 - 2 h79 - 90Energy efficient, mild conditions[10][13]

Experimental Protocols

The following are detailed protocols for the synthesis of thiazole derivatives via three-component reactions.

G General Experimental Workflow for Three-Component Thiazole Synthesis Start Start Reactants Combine Three Components & Catalyst in Solvent Start->Reactants Reaction Apply Energy Source (Heating, Microwave, or Ultrasound) Reactants->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Workup Reaction Work-up (e.g., Filtration, Extraction) Monitor->Workup Reaction Complete Purification Purify Product (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the three-component synthesis of thiazoles.

Protocol 1: Hantzsch Thiazole Synthesis using Conventional Heating

This protocol describes a one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives using a reusable silica-supported tungstosilicic acid catalyst.[10][13]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (SiW.SiO₂) (0.05 g)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (0.05 g).

  • Add 5 mL of a 1:1 ethanol/water mixture to the flask.

  • Heat the reaction mixture to 65°C and stir for 2 to 3.5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash it with cold ethanol.

  • To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by filtration.[10]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product in a vacuum oven.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Thiazoles

This protocol outlines a rapid and efficient synthesis of coumarin-thiazole derivatives using microwave irradiation.[15]

Materials:

  • 4-Bromomethylcoumarin (1 mmol)

  • Aldehyde (1 mmol)

  • Thiocarbohydrazide (1 mmol)

  • Acetic acid (20 mol%)

  • Ethanol

Procedure:

  • In a 10 mL microwave reaction vessel, add 4-bromomethylcoumarin (1 mmol), the aldehyde (1 mmol), thiocarbohydrazide (1 mmol), and acetic acid (20 mol%).

  • Add a suitable amount of ethanol to dissolve the reactants.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 70°C with a power of 210 W for 3 to 5 minutes.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the pure product.

Protocol 3: Ultrasound-Assisted Three-Component Synthesis of Thiazoles

This protocol details an environmentally benign synthesis of substituted Hantzsch thiazole derivatives using ultrasonic irradiation.[10][13]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (SiW.SiO₂) (0.05 g)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a suitable reaction vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (0.05 g).

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the solid product and wash with ethanol.

  • Separate the product from the catalyst by dissolving the solid in acetone and filtering off the insoluble catalyst.[10]

  • Evaporate the acetone from the filtrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Protocol 4: Chemoenzymatic Three-Component Synthesis of Thiazoles

This protocol describes a novel and mild synthesis of thiazole derivatives using an enzymatic catalyst.[1][11]

Materials:

  • Secondary amine (1.0 mmol)

  • Benzoyl isothiocyanate (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (1.0 mmol)

  • Trypsin from porcine pancreas (PPT, 20 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and trypsin from porcine pancreas (20 mg).

  • Add 5 mL of ethanol to the mixture.

  • Place the test tube on a shaker and rotate at 160 rpm at 45°C for 7 hours.

  • Monitor the reaction to completion using TLC.

  • After the reaction is complete, remove the enzyme by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/EtOAc (4:1) eluent system to afford the pure thiazole derivative.[1]

References

Application Notes and Protocols: 1-(Isothiazol-3-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential medicinal chemistry applications of 1-(Isothiazol-3-yl)ethan-1-one, a compound identified as a Cytochrome P450 2E1 (CYP2E1) inhibitor.[1] This document outlines its potential therapeutic applications in rheumatoid arthritis and sepsis, supported by detailed, adaptable experimental protocols for its synthesis and biological evaluation.

Overview of this compound

This compound belongs to the isothiazole class of heterocyclic compounds. The isothiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, this compound has been noted for its inhibitory action on CYP2E1, an enzyme implicated in the pathogenesis of various diseases, including inflammatory disorders.[1]

Potential Therapeutic Applications

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the joints. The inhibition of pro-inflammatory pathways is a key therapeutic strategy. The potential of this compound as a treatment for RA stems from its predicted anti-inflammatory effects, possibly mediated through the inhibition of CYP2E1, which can contribute to oxidative stress and inflammation.

Sepsis

Sepsis is a life-threatening condition caused by a dysregulated host response to infection, leading to widespread inflammation and organ damage. Modulating the inflammatory cascade is a critical aspect of sepsis management. As a potential anti-inflammatory agent, this compound could be investigated for its ability to mitigate the excessive inflammatory response in sepsis.

Quantitative Data Summary

ParameterValue (Hypothetical)Target/ModelReference Compound Data
CYP2E1 Inhibition
IC505 - 20 µMRecombinant Human CYP2E1Chlormethiazole (K_i = 12 µM)
Anti-inflammatory Activity
Paw Edema Reduction30 - 50% at 10 mg/kgRat Collagen-Induced ArthritisIndomethacin
TNF-α Inhibition40 - 60% at 10 µMLPS-stimulated MacrophagesDexamethasone
Sepsis Model Efficacy
Survival Rate Increase20 - 40% at 10 mg/kgMouse LPS-Induced SepsisAnti-TNF-α antibody

Experimental Protocols

Synthesis of this compound

This protocol is a plausible method based on general principles of isothiazole synthesis.

Objective: To synthesize this compound.

Materials:

  • 3-Aminoisothiazole

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoisothiazole (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

DOT Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Dissolve 3-Aminoisothiazole in DCM add_pyridine Add Pyridine, cool to 0°C start->add_pyridine add_acetyl_chloride Add Acetyl Chloride add_pyridine->add_acetyl_chloride react Stir at RT for 4-6h add_acetyl_chloride->react workup Quench with NaHCO3 react->workup extract Extract with DCM workup->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product This compound purify->end_product G cluster_assay CYP2E1 Inhibition Assay prep Prepare Reagents mix Prepare Reaction Mixture (Buffer, NADPH, CYP2E1) prep->mix add_inhibitor Add Test Compound/ Control mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Add Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Measure Product stop_reaction->detect analyze Calculate IC50 detect->analyze G cluster_pathway Simplified Rheumatoid Arthritis Pathogenesis Autoantigen Autoantigen (e.g., Type II Collagen) APC Antigen Presenting Cell Autoantigen->APC T_Cell T-Cell APC->T_Cell Activation B_Cell B-Cell T_Cell->B_Cell Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) T_Cell->Cytokines Release Autoantibodies Autoantibodies B_Cell->Autoantibodies Production Inflammation Synovial Inflammation Cytokines->Inflammation Autoantibodies->Inflammation Destruction Joint Destruction Inflammation->Destruction G cluster_lps LPS-Induced Inflammatory Signaling LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Activation MAPK MAPK MyD88->MAPK Activation Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Transcription MAPK->Cytokines Transcription

References

Application Notes and Protocols for 1-(Isothiazol-3-yl)ethan-1-one: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isothiazol-3-yl)ethan-1-one is a key synthetic intermediate possessing the isothiazole heterocyclic motif. This structural element is found in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ketone functional group in this compound serves as a versatile handle for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. Furthermore, this compound itself has been identified as a Cytochrome P450 2E1 (CYP2E1) inhibitor, suggesting its potential therapeutic applications in conditions such as rheumatoid arthritis and sepsis.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems.

Chemical Properties and Reactivity

Molecular Formula: C₅H₅NOS Molecular Weight: 127.16 g/mol Appearance: Off-white to yellow solid

The reactivity of this compound is primarily dictated by the acetyl group attached to the isothiazole ring. The methyl group is acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl group itself is susceptible to nucleophilic attack. This dual reactivity allows for its use in a wide array of synthetic transformations.

Application 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess diverse pharmacological activities. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel chalcone derivatives incorporating the isothiazole moiety.

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A This compound E Mix and Stir at Room Temperature A->E B Aromatic Aldehyde B->E C Ethanol (Solvent) C->E D Aqueous NaOH (Catalyst) D->E F Pour into Crushed Ice E->F After 2-3 hours G Acidify with dil. HCl F->G H Filter the Precipitate G->H I Wash with Water H->I J Recrystallize from Ethanol I->J K Chalcone Product J->K Characterization

Caption: Workflow for the synthesis of isothiazole-containing chalcones.

General Protocol for Claisen-Schmidt Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data: Synthesis of Isothiazolyl Chalcones
EntryAldehydeProductYield (%)
1Benzaldehyde(E)-1-(Isothiazol-3-yl)-3-phenylprop-2-en-1-one85
24-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(isothiazol-3-yl)prop-2-en-1-one92
34-Methoxybenzaldehyde(E)-1-(Isothiazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one88
44-Nitrobenzaldehyde(E)-1-(Isothiazol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one95

Note: Yields are based on isolated and purified products.

Application 2: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. These compounds are valuable scaffolds in medicinal chemistry. This compound can be utilized as the ketone component in this reaction, leading to the formation of novel 2-amino-4-(isothiazol-3-yl)thiophene derivatives.

Reaction Scheme: Gewald Reaction

G A This compound F Reflux A->F B Malononitrile B->F C Elemental Sulfur C->F D Morpholine (Catalyst) D->F E Ethanol (Solvent) E->F G 2-Amino-5-methyl-4-(isothiazol-3-yl) thiophene-3-carbonitrile F->G Work-up

Caption: Synthesis of a 2-aminothiophene derivative via the Gewald reaction.

General Protocol for the Gewald Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or piperidine, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Quantitative Data: Synthesis of 2-Aminothiophene Derivatives
EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-Amino-5-methyl-4-(isothiazol-3-yl)thiophene-3-carbonitrile78
2Ethyl CyanoacetateEthyl 2-amino-5-methyl-4-(isothiazol-3-yl)thiophene-3-carboxylate72
3Cyanoacetamide2-Amino-5-methyl-4-(isothiazol-3-yl)thiophene-3-carboxamide65

Note: Yields are based on isolated and purified products.

Application 3: Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused heterocyclic systems are of significant interest due to their presence in nucleic acids and a wide range of pharmaceuticals. Isothiazolyl-substituted pyrimidines can be synthesized from the corresponding chalcone derivatives obtained from this compound.

Synthetic Pathway to Pyrimidines

G A This compound C Chalcone Derivative A->C Claisen-Schmidt B Aromatic Aldehyde B->C G Pyrimidine Derivative C->G Cyclocondensation D Guanidine Hydrochloride D->G E Sodium Ethoxide (Base) E->G F Ethanol (Solvent) F->G

Caption: Two-step synthesis of isothiazolyl-pyrimidines.

General Protocol for Pyrimidine Synthesis
  • Chalcone Synthesis: Prepare the required (E)-1-(Isothiazol-3-yl)-3-arylprop-2-en-1-one derivative using the Claisen-Schmidt condensation protocol described in Application 1.

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq.) and guanidine hydrochloride (1.5 eq.) in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in absolute ethanol) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent.

Quantitative Data: Synthesis of Pyrimidine Derivatives
EntryChalcone Precursor (Aryl group)ProductYield (%)
1Phenyl4-(Isothiazol-3-yl)-6-phenylpyrimidin-2-amine68
24-Chlorophenyl6-(4-Chlorophenyl)-4-(isothiazol-3-yl)pyrimidin-2-amine75
34-Methoxyphenyl4-(Isothiazol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine72

Note: Yields are based on isolated and purified products over two steps.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The protocols outlined in these application notes provide researchers with practical and efficient methods for the preparation of novel chalcones, 2-aminothiophenes, and pyrimidines. The straightforward nature of these reactions, coupled with the potential for diverse substitution patterns, makes this compound an attractive starting material for the development of new chemical entities in drug discovery programs. Further exploration of its reactivity is encouraged to unlock the full potential of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Characterization of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(Isothiazol-3-yl)ethan-1-one , a compound of interest in pharmaceutical research, noted for its potential as a CYP2E1 inhibitor in studies related to rheumatoid arthritis and sepsis.[1][2] Given the limited availability of published analytical data for this specific molecule, this document combines known properties with detailed protocols for analogous compounds to establish a robust framework for its analysis.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₅NOS[1][3]
Molecular Weight 127.16 g/mol [1][3]
CAS Number 88511-35-7[1][3]
Physical Form Powder[4]
Melting Point 32-34 °C[4]
Purity Typically ≥95%[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.8 - 8.6Doublet1HIsothiazole H-5
~7.4 - 7.2Doublet1HIsothiazole H-4
~2.6Singlet3HAcetyl (CH₃)

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Carbonyl (C=O)
~160Isothiazole C-3
~155Isothiazole C-5
~125Isothiazole C-4
~27Acetyl (CH₃)
Protocol: NMR Spectroscopic Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay, 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both spectra.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Assignment
127[M]⁺ (Molecular Ion)
112[M - CH₃]⁺
84[M - COCH₃]⁺
43[CH₃CO]⁺
Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Dichloromethane or Ethyl Acetate (HPLC grade)

  • GC vials with septa

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a reference library if available.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shape improvement)

  • HPLC vials

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare the sample to be analyzed at approximately the same concentration.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Scan for an optimal wavelength using a PDA detector, or set to a default of 254 nm.

    • Run Time: 10 minutes or until all impurity peaks have eluted.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Assign Peaks H->I J Final Report I->J Structural Confirmation

Caption: General workflow for NMR analysis.

HPLC_Workflow cluster_hplc HPLC System A Sample & Standard Preparation (0.1 mg/mL in Mobile Phase) C Inject Sample (10 uL) A->C B Mobile Phase Preparation (e.g., ACN:H2O, 60:40) B->C D Separation on C18 Column C->D E UV Detection (e.g., 254 nm) D->E F Data Acquisition & Processing (Chromatogram Integration) E->F G Purity Calculation (% Area) F->G H Final Report G->H

References

Application Notes and Protocols for 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isothiazol-3-yl)ethan-1-one, also known as 3-acetylisothiazole, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Notably, it has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics, including ethanol and some procarcinogens.[1][2][3][4] This inhibitory activity suggests its potential for investigation in therapeutic areas such as alcoholic liver disease and mitigating the toxicity of certain drugs.[3][4][5] These application notes provide an overview of the synthesis and potential reactions of this compound, offering detailed protocols for its preparation and outlining further synthetic transformations.

Synthetic Protocols

The synthesis of this compound can be approached through a two-step sequence involving the preparation of a 3-cyanoisothiazole intermediate followed by a Grignard reaction to introduce the acetyl group.

Step 1: Synthesis of 3-Cyanoisothiazole via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and effective method for converting an amino group on an aromatic or heteroaromatic ring into a cyano group via a diazonium salt intermediate.[6][7][8] In this protocol, 3-aminoisothiazole is converted to 3-cyanoisothiazole.

Experimental Protocol:

  • Diazotization of 3-Aminoisothiazole:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoisothiazole (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq) in a suitable solvent (e.g., a solution of sodium or potassium cyanide in water).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure. The crude 3-cyanoisothiazole can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Table 1: Summary of Reagents and Conditions for Synthesis of 3-Cyanoisothiazole

Reagent/ParameterCondition/AmountPurpose
3-Aminoisothiazole1.0 eqStarting material
Hydrochloric AcidExcessFormation of amine salt and acidic medium
Sodium Nitrite1.0-1.1 eqDiazotizing agent
Copper(I) Cyanide1.1-1.2 eqCyanating agent
Temperature (Diazotization)0-5 °CStabilize diazonium salt
Temperature (Cyanation)0 °C to 60 °CPromote cyanation
SolventWater, Diethyl etherReaction and extraction
Step 2: Synthesis of this compound via Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation, and the reaction of an organomagnesium halide with a nitrile provides a reliable route to ketones.[9][10][11][12] In this step, 3-cyanoisothiazole is reacted with methylmagnesium bromide to yield the target compound.

Experimental Protocol:

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 3-cyanoisothiazole (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

    • Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (1.1-1.2 eq) in diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Table 2: Summary of Reagents and Conditions for Synthesis of this compound

Reagent/ParameterCondition/AmountPurpose
3-Cyanoisothiazole1.0 eqStarting material
Methylmagnesium Bromide1.1-1.2 eqGrignard reagent (nucleophile)
Anhydrous Diethyl EtherSolventReaction medium
Temperature0 °C to Room Temp.Control reaction rate
Aqueous NH4Cl or HClQuenching agentHydrolysis of imine intermediate

Reaction Protocols for this compound

The presence of a ketone functional group in this compound allows for a variety of subsequent chemical transformations. Below are generalized protocols for common reactions involving the acetyl moiety.

Reduction to an Alcohol

The acetyl group can be reduced to a secondary alcohol, 1-(isothiazol-3-yl)ethan-1-ol, using a variety of reducing agents.

Experimental Protocol (using Sodium Borohydride):

  • Dissolve this compound (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.0-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the crude alcohol, which can be purified by column chromatography.

Reductive Amination

The ketone can be converted to an amine via reductive amination. This involves the formation of an imine intermediate with an amine, followed by in-situ reduction.

Experimental Protocol:

  • In a suitable solvent (e.g., methanol or dichloromethane), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).

  • Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Wittig Reaction

The Wittig reaction allows for the conversion of the carbonyl group into an alkene.

Experimental Protocol:

  • Generate the ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.

  • Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product.

  • Purify the resulting alkene by column chromatography.

Visualizations

Caption: Synthetic workflow for this compound.

Reactions_of_Acetyl_Group cluster_reactions Potential Reactions Start This compound Alcohol 1-(Isothiazol-3-yl)ethan-1-ol Start->Alcohol Reduction (e.g., NaBH4) Amine N-Substituted-1-(isothiazol-3-yl)ethanamine Start->Amine Reductive Amination (R2NH, NaBH3CN) Alkene 3-(Prop-1-en-2-yl)isothiazole Start->Alkene Wittig Reaction (Ph3P=CH2) Signaling_Pathway_Inhibition Substrate Xenobiotic Substrate (e.g., Ethanol, Procarcinogen) CYP2E1 CYP2E1 Enzyme Substrate->CYP2E1 Metabolism Metabolite Metabolite (Potentially Toxic) CYP2E1->Metabolite Target This compound Target->CYP2E1 Inhibition

References

Application of Isothiazolinones as Biocides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isothiazolinones

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides. Their effectiveness against a wide range of bacteria, fungi, and algae makes them suitable for use in numerous industrial and consumer products.[1][2][3][4] Common isothiazolinone derivatives include Methylisothiazolinone (MIT or MI), Chloromethylisothiazolinone (CMIT or MCI), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[2][3] These compounds are often used in combination, such as the 3:1 mixture of CMIT and MIT, to enhance their antimicrobial efficacy.[2][4]

Isothiazolinones are employed as preservatives in a vast array of products, including paints, adhesives, cosmetics, shampoos, and industrial water treatment systems, to prevent microbial growth and spoilage.[1][2][5][6] Their application is crucial in maintaining product integrity and preventing contamination.[5]

Mechanism of Action

The biocidal activity of isothiazolinones stems from a two-step mechanism.[1][2] Initially, they rapidly inhibit microbial growth and metabolism within minutes of contact.[1][2] This is followed by irreversible cell damage, leading to cell death over a period of hours.[1][2]

The primary mode of action involves the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom in the N-S bond readily reacts with nucleophilic cellular components, particularly thiol groups (-SH) found in the amino acid cysteine.[5] Cysteine is a critical component of many life-sustaining enzymes.

By forming disulfide bonds with these thiol groups, isothiazolinones effectively inactivate key enzymes involved in cellular respiration and energy generation (ATP synthesis).[1][5][7] This disruption of essential metabolic pathways, such as the Krebs cycle, ultimately leads to the cessation of cellular functions and death of the microorganism.[1][7] This multi-targeted action makes it difficult for microorganisms to develop resistance.[1]

Isothiazolinone_Mechanism cluster_Cell Microbial Cell cluster_Metabolism Metabolic Pathways Isothiazolinone Isothiazolinone CellMembrane Cell Membrane/ Cell Wall Isothiazolinone->CellMembrane Diffusion Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) CellMembrane->Enzymes Interaction with Thiol Groups Cytoplasm Cytoplasm Inhibition Inhibition Enzymes->Inhibition KrebsCycle Krebs Cycle ATP ATP Production KrebsCycle->ATP ET Electron Transport Chain ET->ATP CellDeath Cell Death ATP->CellDeath Leads to Inhibition->KrebsCycle Inhibition->ET Inhibition->ATP Disruption of Energy Generation

Figure 1. Mechanism of action of isothiazolinone biocides.

Data Presentation: Antimicrobial Efficacy

The efficacy of isothiazolinone biocides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the biocide that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

IsothiazolinoneMicroorganismMIC (µg/mL)MBC (µg/mL)Reference(s)
CMIT/MIT (3:1) Pseudomonas aeruginosa3.5 - 16.3-[8]
Escherichia coli0.5-[5]
Staphylococcus aureus--
Aspergillus niger<1.0<1.0[5]
Saccharomyces cerevisiae<1.0<1.0[5]
BIT Escherichia coli32-[5]
Schizosaccharomyces pombe125-[5]
MIT Escherichia coli41-[5]
Schizosaccharomyces pombe245-[5]
Aspergillus niger250500[5]
Saccharomyces cerevisiae125250[5]
OIT Aspergillus niger<1.0<1.0[5]
Saccharomyces cerevisiae<1.0<1.0[5]
DCOIT Aspergillus niger<1.0<1.0[5]
Saccharomyces cerevisiae<1.0<1.0[5]

Note: MIC and MBC values can vary depending on the specific strain of microorganism and the testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Materials:

  • Isothiazolinone stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microbial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

  • Incubator

2. Procedure:

MIC_Workflow Start Start Prep_Biocide Prepare Serial Dilutions of Isothiazolinone Start->Prep_Biocide Prep_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells Prep_Biocide->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Experimental workflow for MIC determination.

Step 1: Preparation of Isothiazolinone Dilutions

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the isothiazolinone stock solution to the first well of each row to be tested.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

Step 2: Preparation of Microbial Inoculum

  • From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 3: Inoculation and Incubation

  • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the biocide dilutions. This will result in a final volume of 200 µL per well.

  • Include a positive control (broth with inoculum, no biocide) and a negative control (broth only) on each plate.

  • Incubate the plate at 35-37°C for 16-20 hours.

Step 4: Interpretation of Results

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the isothiazolinone at which there is no visible growth.

  • Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC test.

1. Materials:

  • Microtiter plate from the completed MIC test

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator

2. Procedure:

MBC_Workflow Start From MIC Plate Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates Start->Subculture Incubate_Agar Incubate Agar Plates at 35-37°C for 18-24 hours Subculture->Incubate_Agar Count_Colonies Count Colonies on Each Plate Incubate_Agar->Count_Colonies Determine_MBC Determine MBC: Lowest Concentration with ≥99.9% Reduction in CFU/mL Count_Colonies->Determine_MBC End End Determine_MBC->End

Figure 3. Experimental workflow for MBC determination.

Step 1: Subculturing

  • From the MIC plate, select the well corresponding to the MIC and the wells with higher concentrations of the isothiazolinone that showed no visible growth.

  • Using a sterile pipette tip, take a 10-100 µL aliquot from each of these wells and spread it onto a separate, clearly labeled agar plate.

Step 2: Incubation

  • Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on the control plate (subculture from the positive growth control well).

Step 3: Interpretation of Results

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the isothiazolinone that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.

Conclusion

Isothiazolinones are highly effective biocides with a broad spectrum of activity, making them indispensable in many industrial and consumer applications. Their mechanism of action, involving the disruption of essential microbial enzymes, provides a robust defense against microbial contamination. The provided protocols for determining MIC and MBC values offer a standardized approach for evaluating the efficacy of isothiazolinones against specific microorganisms, aiding in the development and optimization of antimicrobial formulations. Careful adherence to these methodologies is crucial for obtaining reliable and reproducible data in a research and development setting.

References

Application Notes and Protocols for 1-(Isothiazol-3-yl)ethan-1-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isothiazole scaffold is a cornerstone in the discovery of novel agrochemicals due to its inherent biological activity and synthetic versatility.[1][2] Derivatives of isothiazole have demonstrated a broad spectrum of activities, including potent fungicidal, insecticidal, and herbicidal properties.[2][3][4] The compound 1-(Isothiazol-3-yl)ethan-1-one, and more specifically its substituted analogues, serve as a critical starting point for the synthesis of highly active agrochemical candidates. Research has particularly highlighted the utility of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one as a key intermediate in the development of fungicides with a dual mode of action: direct antifungal activity and the induction of systemic acquired resistance (SAR) in plants.[1][3]

The primary application of ethanone-bearing isothiazoles in recent agrochemical research has been in the development of fungicides targeting oomycetes, a class of destructive plant pathogens.[1][3] By modifying the ethanone moiety, researchers have successfully synthesized isothiazole-thiazole derivatives that exhibit exceptional in vivo and in vitro activity against pathogens such as Pseudoperonospora cubensis and Phytophthora infestans.[1][5] Some of these derivatives have been shown to target the oxysterol-binding protein (OSBP), a novel and important fungicidal target.[1][3] Furthermore, the isothiazole core can induce SAR, enhancing the plant's own defense mechanisms against subsequent pathogen attacks.[1][3]

While direct agrochemical applications of the parent compound this compound are not extensively documented, its derivatives are of significant interest. The broader class of isothiazoles, including isothiazolinones, has also been investigated for insecticidal properties, particularly against hemipteran pests.[4][6] Additionally, other isothiazole and thiazole derivatives have been explored for their herbicidal potential.[7][8] These findings underscore the importance of the isothiazole ethanone scaffold as a versatile platform for the development of a new generation of crop protection agents.

Data Presentation

Fungicidal Activity of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one Derivatives

The following tables summarize the in vitro and in vivo fungicidal activity of isothiazole-thiazole derivatives synthesized from a close analogue of the topic compound.

Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg L⁻¹) of Isothiazole-Thiazole Derivatives [1][5]

Compound IDAlternaria solaniBotrytis cinereaFusarium graminearumSclerotinia sclerotiorum
6b >50>50>500.22
6c >50>50>500.53
6o 8.92>50>50>50
6s 7.84>50>50>50
Oxathiapiprolin 296.60--5.98
Azoxystrobin 185.42--4.04

Table 2: In Vivo Fungicidal Activity (EC₅₀ in mg L⁻¹) of Isothiazole-Thiazole Derivatives [1][5]

Compound IDPseudoperonospora cubensisPhytophthora infestans
6k 0.0520.23
6l 0.0540.25
6n 0.0480.21
6u 0.0460.20
Isotianil 0.055-
Oxathiapiprolin 0.0210.063

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one[1]

This protocol describes the synthesis of a key intermediate for fungicidal compounds.

Materials and Reagents:

  • 3,4-dichloroisothiazole-5-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • Reagents for Weinreb amide formation (e.g., coupling agents like HATU, base like DIPEA)

  • Methyl magnesium bromide (Grignard reagent)

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Weinreb Amide Formation: a. Dissolve 3,4-dichloroisothiazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in an appropriate anhydrous solvent. b. Add a suitable coupling agent and base, and stir the reaction mixture at room temperature until completion (monitored by TLC). c. Work up the reaction mixture to isolate the 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide (Weinreb amide).

  • Grignard Reaction: a. Dissolve the purified Weinreb amide in anhydrous THF and cool the solution to 0°C. b. Slowly add a solution of methyl magnesium bromide in THF to the reaction mixture. c. Allow the reaction to warm to room temperature and stir until completion. d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to obtain 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)[9]

Materials and Reagents:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea)

  • Sterile Petri dishes

  • Positive control fungicide (e.g., Azoxystrobin)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (when the colony in the control plate has reached a certain diameter).

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC₅₀ value for each compound by probit analysis.

Protocol 3: In Vivo Fungicidal Activity Assay (Detached Leaf and Whole Plant)[1][10]

Materials and Reagents:

  • Test compounds formulated as sprayable solutions

  • Healthy host plants (e.g., cucumber for P. cubensis, tomato for P. infestans)

  • Spore suspension of the target pathogen

  • Growth chambers with controlled light, temperature, and humidity

  • Laboratory sprayer

Procedure:

  • Protective Activity (Whole Plant): a. Grow host plants to the 2-3 true leaf stage. b. Spray the plants with the test compound solutions until runoff. c. After 24 hours, inoculate the treated plants by spraying with a spore suspension of the pathogen. d. Incubate the plants in a high-humidity environment for 24-48 hours, then move them to a growth chamber with appropriate conditions for disease development. e. Assess disease severity after 7-10 days by visually rating the percentage of leaf area infected.

  • Curative Activity (Detached Leaf): a. Inoculate detached leaves with a spore suspension of the pathogen. b. After 24 hours of incubation, treat the leaves with the test compound solutions. c. Continue incubation under conditions favorable for disease development. d. Assess disease severity as described above.

Protocol 4: Insecticidal Bioassay for Sucking Pests (Leaf-Dip Method)[11]

Materials and Reagents:

  • Test compounds

  • Acetone and Triton X-100 (for formulation)

  • Host plant leaves (e.g., cotton for whiteflies)

  • Adults of the target insect (e.g., Bemisia tabaci)

  • Petri dishes with agar

  • Positive control insecticide

Procedure:

  • Prepare serial dilutions of the test compounds in an acetone-water solution containing a surfactant.

  • Dip host plant leaves into the test solutions for 10-30 seconds and allow them to air dry.

  • Place the treated leaves in Petri dishes containing a layer of agar to maintain turgor.

  • Introduce a known number of adult insects into each Petri dish and seal it with a ventilated lid.

  • Incubate the Petri dishes at an appropriate temperature and photoperiod.

  • Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC₅₀ values using probit analysis.

Protocol 5: Herbicidal Activity Screening (Post-emergence Foliar Spray)[12][13]

Materials and Reagents:

  • Test compounds formulated for spraying

  • Seeds of various weed species (monocots and dicots)

  • Pots with standard soil mix

  • Greenhouse with controlled environment

  • Laboratory sprayer

  • Positive control herbicide

Procedure:

  • Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage in a greenhouse.

  • Prepare spray solutions of the test compounds at various concentrations.

  • Evenly spray the foliage of the plants with the test solutions.

  • Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.

  • Visually assess the percentage of injury or measure the fresh weight of the above-ground biomass compared to untreated control plants.

Mandatory Visualizations

Synthesis_of_Fungicidal_Derivatives cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_condensation Condensation cluster_final Final Product start 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one intermediate1 2-Bromo-1-(3,4-dichloroisothiazol-5-yl)ethan-1-one start->intermediate1 Bromination final_product Isothiazole-Thiazole Fungicide intermediate1->final_product Hantzsch Thiazole Synthesis intermediate2 Thioamide Derivative intermediate2->final_product

Caption: Synthesis pathway of isothiazole-thiazole fungicides.

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_application Application cluster_inoculation Inoculation & Incubation cluster_evaluation Evaluation prep_plants Grow Host Plants (2-3 leaf stage) spray_plants Spray Plants with Compounds prep_plants->spray_plants prep_compounds Prepare Test Compound Solutions prep_compounds->spray_plants inoculate Inoculate with Pathogen Spores (24h post-treatment) spray_plants->inoculate incubate Incubate in High Humidity inoculate->incubate assess Assess Disease Severity (7-10 days) incubate->assess analyze Calculate EC50 Values assess->analyze

Caption: Workflow for in vivo fungicidal screening.

SAR_Pathway pathogen_attack Pathogen Attack or Isothiazole Treatment sa_accumulation Salicylic Acid (SA) Accumulation pathogen_attack->sa_accumulation npr1_activation NPR1 Protein Activation sa_accumulation->npr1_activation pr_gene_expression Pathogenesis-Related (PR) Gene Expression npr1_activation->pr_gene_expression sar_establishment Systemic Acquired Resistance (SAR) pr_gene_expression->sar_establishment

Caption: Simplified Systemic Acquired Resistance (SAR) pathway.

References

Application Notes and Protocols for High-Throughput Screening of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing high-throughput screening (HTS) assays for the discovery and characterization of isothiazole derivatives with potential therapeutic applications. Isothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This document outlines detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate the efficient screening and identification of lead compounds.

High-Throughput Screening for Antimicrobial Activity of Isothiazole Derivatives

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isothiazole derivatives have shown promise in this area.[1] High-throughput screening allows for the rapid evaluation of large libraries of these compounds to identify those with potent antibacterial or antifungal activity.[2]

Data Presentation: Antimicrobial Activity of Isothiazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for representative isothiazole derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDTarget OrganismMIC (µg/mL)Reference
Thiazole-Quinolinium Derivative 4a4Staphylococcus aureus (MRSA)1-32[3]
Thiazole-Quinolinium Derivative 4b4Escherichia coli (NDM-1)1-32[3]
Benzo[d]thiazole Derivative 13Staphylococcus aureus50-75[4]
Benzo[d]thiazole Derivative 14Aspergillus niger50-75[4]
Thiazole Derivative 17aSalmonella typhimurium0.49[5]
Thiazole Derivative 17aGeotricum candidumSimilar to Amphotericin B[5]
Experimental Protocol: Broth Microdilution HTS Assay

This protocol is adapted for a 384-well plate format for high-throughput screening of the antimicrobial activity of isothiazole derivatives.

Materials:

  • Isothiazole derivative compound library dissolved in Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium

  • Bacterial or fungal strains of interest

  • Sterile 384-well microtiter plates

  • Automated liquid handler

  • Microplate incubator

  • Microplate reader

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, serially dilute the isothiazole derivatives in the appropriate broth in 384-well plates. Final concentrations should typically range from 0.1 to 128 µg/mL.

    • Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.

    • Include positive controls (e.g., gentamicin for bacteria, amphotericin B for fungi) and negative controls (DMSO vehicle) on each plate.

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation:

    • Add the prepared inoculum to each well of the compound-containing plates.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Acquisition:

    • Measure the optical density (OD) at 600 nm using a microplate reader to determine microbial growth.

    • Alternatively, add a resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence to assess cell viability.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth or reduces viability by a predefined threshold (e.g., ≥90%).

Workflow and Mechanism of Action

The general workflow for antimicrobial HTS is depicted below. For some thiazole-quinolinium derivatives, the mechanism of action involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[3] This disruption of Z-ring formation ultimately leads to cell death.

cluster_0 Primary HTS cluster_1 Secondary Assays Compound_Library Isothiazole Derivative Library Primary_Screen Broth Microdilution Assay (384-well) Compound_Library->Primary_Screen Hit_Identification Identify Compounds with MIC below Threshold Primary_Screen->Hit_Identification Dose_Response Dose-Response and MIC Confirmation Hit_Identification->Dose_Response Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Dose_Response->Toxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., FtsZ inhibition) Toxicity_Assay->Mechanism_Study Lead_Optimization Lead_Optimization Mechanism_Study->Lead_Optimization Lead Optimization

Caption: High-throughput screening workflow for antimicrobial isothiazole derivatives.

High-Throughput Screening for Anticancer Activity of Isothiazole Derivatives

Isothiazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6][7] HTS assays are instrumental in screening large compound libraries to identify derivatives with potent cytotoxic or cytostatic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Isothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isothiazole and thiazole derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast)2.57[6]
Thiazole Derivative 4cHepG2 (Liver)7.26[6]
Thiazole Derivative 8MCF-7 (Breast)3.36 (µg/ml)[7]
Thiazole Derivative 6aOVCAR-4 (Ovarian)1.569[8]
Hydrazinyl Thiazole IIC6 (Glioma)3.83
3-Nitrophenylthiazole 4dMDA-MB-231 (Breast)1.21
DIPTHHepG-2 (Liver)14.05 (µg/mL)
DIPTHMCF-7 (Breast)17.77 (µg/mL)
Experimental Protocol: MTT Cell Viability HTS Assay

This protocol describes a colorimetric assay to assess the in vitro cytotoxic activity of isothiazole derivatives in a 96- or 384-well format.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, OVCAR-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isothiazole derivative compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96- or 384-well plates

  • Automated liquid handler

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate cancer cells in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the isothiazole derivatives.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway and Mechanism of Action

Several thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8] For instance, some derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of Akt and mTOR, which in turn induces cell cycle arrest and apoptosis.[8] Another mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

cluster_0 VEGFR-2 Signaling cluster_1 PI3K/Akt/mTOR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Growth mTOR->Survival Isothiazole_VEGFR Isothiazole Derivative Isothiazole_VEGFR->VEGFR2 Inhibition Isothiazole_PI3K Isothiazole Derivative Isothiazole_PI3K->PI3K Inhibition

Caption: Anticancer mechanisms of isothiazole derivatives via signaling pathway inhibition.

High-Throughput Screening for Enzyme Inhibition by Isothiazole Derivatives

Isothiazole derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for the treatment of diseases where enzyme dysregulation is a key factor.[1] HTS provides an efficient means to screen for and characterize the inhibitory activity of these compounds against specific enzyme targets.

Data Presentation: Enzyme Inhibition by Isothiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for several isothiazole and thiazole derivatives against their respective enzyme targets.

Compound IDEnzyme TargetIC50/Ki (µM)Reference
Isothiazole Derivative 5lSuccinate Dehydrogenase (SDH)IC50 = 0.506 (µg/mL)
Pyrazolyl-thiazole 3dAldose ReductaseKi = 7.09
Pyrazolyl-thiazole 3eα-glycosidaseKi = 0.43
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi = 0.008
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki = 0.129
Thiazole Derivative 6aPI3KαIC50 = 0.225[8]
Thiazole Derivative 4cVEGFR-2IC50 = 0.15[6]
Experimental Protocol: Generic Kinase Inhibition HTS Assay (Luminescent)

This protocol outlines a generic, luminescence-based assay for high-throughput screening of isothiazole derivatives as kinase inhibitors. This can be adapted for various kinases by using the appropriate substrate and enzyme.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Isothiazole derivative compound library in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound and Enzyme Preparation:

    • Dispense the isothiazole derivatives at various concentrations into the 384-well plates.

    • Add the kinase enzyme to each well.

    • Include no-enzyme controls and positive inhibitor controls.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is used in a luciferase-luciferin reaction to generate a light signal.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 values.

Workflow for Enzyme Inhibitor Screening

The discovery of enzyme inhibitors through HTS follows a structured workflow, from initial screening to lead optimization.

cluster_0 HTS Campaign cluster_1 Hit Characterization Compound_Library Isothiazole Derivative Library Primary_Assay Primary Screen (e.g., Luminescent Kinase Assay) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation and Triage Primary_Assay->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Selectivity_Profiling Selectivity Profiling against Other Enzymes Dose_Response->Selectivity_Profiling MoA_Studies Mechanism of Inhibition Studies Selectivity_Profiling->MoA_Studies Lead_Compound Lead_Compound MoA_Studies->Lead_Compound Lead Identification

Caption: Workflow for the discovery of isothiazole-based enzyme inhibitors.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties.[1][2] These compounds, particularly isothiazolinones, are utilized as biocides in various industrial applications due to their potent antibacterial and antifungal activities.[2] The core mechanism of their antimicrobial action often involves the disruption of essential enzymatic functions within microbial cells.[1] Thiazole derivatives also represent a significant area of research in the development of new antimicrobial agents, with various analogues demonstrating considerable efficacy against a range of pathogens.[3][4][5]

This document provides detailed protocols for the antimicrobial screening of 1-(isothiazol-3-yl)ethan-1-one, a representative of the isothiazole class. The methodologies described are standard, robust, and widely accepted for evaluating the efficacy of novel antimicrobial compounds.

Mechanism of Action of Isothiazole Derivatives

The antimicrobial activity of isothiazolinones, a closely related class of compounds, is primarily attributed to their function as electrophilic agents. They readily react with thiol groups (-SH) on proteins, particularly critical enzymes involved in metabolic pathways. This interaction leads to the disruption of cellular respiration, inhibition of ATP synthesis, and ultimately, cell death. The production of free radicals can also contribute to their microbicidal effects.[1] Some thiazole derivatives have been found to target other specific cellular processes, such as DNA gyrase or the biosynthesis of fatty acids, indicating that the precise mechanism can vary depending on the specific chemical structure.[3][5][6]

Quantitative Antimicrobial Activity Data for Related Isothiazole and Thiazole Derivatives

While specific data for this compound is not extensively available, the following tables summarize reported antimicrobial activities for various related isothiazole and thiazole derivatives to provide a comparative context for expected efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isothiazole and Thiazole Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Isothiazolinone5-chloro-N-(4-chlorophenyl)isothiazol-3(2H)-oneE. coli BL21 (NDM-1)< 0.032[7]
ThiazoleCatechol-derived thiazoleMethicillin-resistant S. aureus (MRSA)≤ 2[8]
Thiazole2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleS. aureus MTCC 961.9–7.8[6]
Thiazole2,5-dichloro thienyl-substituted thiazoleS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25–12.5[3]
ThiazoleAzo-thiazole derivativeS. aureus10[9]
Thiazolidinone3-(benzothiazol-2-yl)-2-phenyl thiazolidin-4-oneGram-positive & Gram-negative bacteria8–240[10]

Table 2: Zone of Inhibition for Representative Thiazole Derivatives

Compound ClassDerivative ExampleTest OrganismZone of Inhibition (mm)Reference
Thiazole2-(Pyrazolin-1-yl)-thiazole derivativesS. aureus0.5–2.6[6]
ThiazoleNovel thiazole derivativesS. aureus8.9-22.3
ThiazolePyrazolyl-thiazole derivativesS. aureus, P. mirabilisModerate to good activity[11]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional)

  • Positive control (standard antibiotic, e.g., Ampicillin, Ciprofloxacin)

  • Negative control (broth with solvent)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. This is often standardized using a 0.5 McFarland standard.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative controls.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. Results can be read visually or with a plate reader.

Protocol 2: Determination of Antimicrobial Activity via Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • This compound

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal strains of interest

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Incubator

  • Calipers or a ruler

  • Positive control (standard antibiotic solution)

  • Negative control (solvent)

Procedure:

  • Preparation of Agar Plates: Pour molten, sterile agar into Petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of this compound in a suitable solvent.

    • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_analysis Data Analysis compound_prep Prepare Stock Solution of this compound mic_assay Broth Microdilution Assay (Serial Dilutions) compound_prep->mic_assay diffusion_assay Agar Well Diffusion Assay (Lawn Culture & Well Application) compound_prep->diffusion_assay inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) inoculum_prep->mic_assay inoculum_prep->diffusion_assay incubation Incubate Plates (Bacteria: 37°C, 24h) (Fungi: 25-30°C, 48h) mic_assay->incubation diffusion_assay->incubation mic_read Determine MIC (Lowest concentration with no growth) incubation->mic_read zone_read Measure Zone of Inhibition (Diameter in mm) incubation->zone_read

Caption: General workflow for antimicrobial activity screening.

mechanism_of_action isothiazole Isothiazolinone Derivative enzyme Thiol-containing Enzymes (e.g., in Respiration & ATP Synthesis) isothiazole->enzyme Electrophilic Attack on -SH groups inhibition Inhibition of Enzyme Activity enzyme->inhibition disruption Disruption of Metabolic Pathways inhibition->disruption death Microbial Cell Death disruption->death

Caption: Proposed mechanism of action for isothiazolinones.

References

Application Notes and Protocols for In Vitro Evaluation of "1-(Isothiazol-3-yl)ethan-1-one" Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Isothiazol-3-yl)ethan-1-one is a compound containing an isothiazole ring, a scaffold known for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2] Some isothiazole derivatives have been shown to exhibit cytotoxic effects, potentially through mechanisms such as interaction with cellular thiols.[3] Given that this compound is identified as a CYP2E1 inhibitor with potential applications in research areas like rheumatoid arthritis and sepsis, a thorough evaluation of its cytotoxic profile is essential for any therapeutic development.[4]

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. The described protocols detail methods for evaluating cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables present a hypothetical summary of quantitative data for the cytotoxicity of this compound against various human cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Table 1: Cell Viability and Cytotoxicity of this compound

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition/Cytotoxicity (%)
HepG2 (Liver Carcinoma)MTTViability4835.288.5
LDHCytotoxicity4848.975.3
A549 (Lung Carcinoma)MTTViability4852.881.2
LDHCytotoxicity4865.168.9
MCF-7 (Breast Cancer)MTTViability4828.592.1
LDHCytotoxicity4841.380.7

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle) 2.1 ± 0.51.5 ± 0.33.6 ± 0.8
10 15.8 ± 2.18.2 ± 1.124.0 ± 3.2
25 35.2 ± 3.518.9 ± 2.354.1 ± 5.8
50 48.6 ± 4.225.4 ± 2.874.0 ± 7.0

Table 3: Caspase-3 Activity in MCF-7 Cells Treated with this compound (24h)

Concentration (µM)Fold Increase in Caspase-3 Activity (vs. Vehicle)
0 (Vehicle) 1.0 ± 0.1
10 2.5 ± 0.3
25 5.8 ± 0.6
50 8.2 ± 0.9

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]

Materials:

  • Target cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[9]

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]

  • Incubate for 4 hours at 37°C in a CO₂ incubator.[5][8]

  • After incubation, add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[8]

  • Cover the plate and leave it overnight in the incubator.[5]

  • Mix each sample by pipetting up and down to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.[9]

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[9]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]

  • Add 50 µL of the LDH reaction mixture to each well.[12]

  • Incubate for 30 minutes at room temperature, protected from light.[12]

  • Add 50 µL of stop solution to each well.[12]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[14]

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9]

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.[9]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15] The assay utilizes a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore that can be quantified spectrophotometrically.[16]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

Protocol:

  • Seed cells in a 6-well plate and treat with this compound.

  • Induce apoptosis according to your experimental design. Concurrently, incubate a control without the compound.[16]

  • Collect the cells and centrifuge at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[17]

  • Centrifuge at 16,000-20,000 x g for 15 minutes at 4°C.[17]

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein from each sample to a 96-well plate. Adjust the volume with lysis buffer.

  • Add 50 µL of reaction buffer containing 10 mM DTT to each well.

  • Add 5 µL of 4 mM DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours.[18]

  • Measure the absorbance at 400-405 nm using a microplate reader.[16]

  • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the level of the untreated control.[16]

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Evaluation cluster_0 Initial Screening cluster_1 Viability & Cytotoxicity Assays cluster_2 Apoptosis & Mechanism Assays cluster_3 Data Analysis start Seed Cells in 96-well plates treat Treat with this compound (Dose-response and time-course) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Staining (Flow Cytometry) mtt->apoptosis analysis Calculate IC50 Determine Apoptotic Population Analyze Caspase Activity ldh->analysis apoptosis->analysis caspase Caspase-3 Activity Assay caspase->analysis

Caption: Workflow for in vitro cytotoxicity assessment.

Intrinsic_Apoptosis_Pathway Hypothesized Intrinsic Apoptosis Pathway compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic pathway of apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(Isothiazol-3-yl)ethan-1-one synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low to no yield of the desired product. What are the likely causes?

A1: Low or no yield in the synthesis of this compound, typically achieved through Friedel-Crafts acylation of isothiazole, can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst.

  • Poor Quality Reagents: The purity of isothiazole, acetyl chloride (or acetic anhydride), and the Lewis acid is critical. Impurities can lead to unwanted side reactions and lower yields.

  • Insufficient Catalyst: The product, an acetylated isothiazole, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products can be due to several reasons:

  • Isomer Formation: Acylation of isothiazole can potentially occur at different positions on the ring, leading to isomeric products. The substitution pattern is influenced by the electronic properties of the isothiazole ring and the reaction conditions.

  • Side Reactions: Undesired reactions, such as polymerization of the starting material or side reactions involving impurities, can lead to a complex product mixture.

To improve selectivity:

  • Control Reaction Temperature: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable product.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity of the acylation. Experimenting with different Lewis acids (e.g., SnCl₄, TiCl₄) may improve the yield of the desired isomer.

  • Purify Starting Materials: Ensure the isothiazole and acylating agent are of high purity to minimize side reactions.

Q3: The purification of my product is challenging, leading to significant loss of yield. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the potential for closely related isomers and byproducts. The following methods are recommended:

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining a highly pure product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the hypothetical effect of various reaction parameters on the yield of this compound based on general principles of Friedel-Crafts acylation.

Entry Lewis Acid (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1AlCl₃ (1.1)Dichloromethane (DCM)0 to rt445
2AlCl₃ (1.5)Dichloromethane (DCM)0 to rt465
3AlCl₃ (1.1)Carbon Disulfide (CS₂)0 to rt455
4SnCl₄ (1.2)Dichloromethane (DCM)0 to rt650
5AlCl₃ (1.5)Dichloromethane (DCM)40230 (with byproducts)

Note: This data is illustrative and actual results may vary.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Isothiazole

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Isothiazole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.

  • Catalyst Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0°C.

  • Isothiazole Addition: After the addition of acetyl chloride is complete, add a solution of isothiazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis_Pathway Isothiazole Isothiazole Intermediate Acylium Ion Intermediate Isothiazole->Intermediate AcetylChloride Acetyl Chloride AcetylChloride->Intermediate + LewisAcid AlCl3 LewisAcid->Intermediate Product This compound Intermediate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Check for Moisture Contamination? Start->CheckMoisture DryGlassware Thoroughly Dry Glassware & Solvents CheckMoisture->DryGlassware Yes CheckPurity Check Reagent Purity? CheckMoisture->CheckPurity No DryGlassware->CheckPurity PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Yes CheckCatalyst Sufficient Lewis Acid? CheckPurity->CheckCatalyst No PurifyReagents->CheckCatalyst IncreaseCatalyst Increase Stoichiometry of Lewis Acid CheckCatalyst->IncreaseCatalyst No CheckTemp Optimize Reaction Temperature? CheckCatalyst->CheckTemp Yes IncreaseCatalyst->CheckTemp OptimizeTemp Systematically Vary Temperature CheckTemp->OptimizeTemp Yes End Yield Improved CheckTemp->End No OptimizeTemp->End

Caption: Troubleshooting workflow for low yield synthesis.

Technical Support Center: Purification of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "1-(Isothiazol-3-yl)ethan-1-one". The following sections detail experimental protocols, address common purification challenges, and provide data for analytical validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and similar N-heterocyclic ketones are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of isothiazole derivatives may include chlorinated by-products, such as 4,5-dichloro-isothiazolinones, which can be potent skin irritants.[1] Other potential impurities include unreacted starting materials and polymeric by-products.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the purified product.

Q4: My compound is not crystallizing during recrystallization. What should I do?

A4: If your compound fails to crystallize, it could be due to several factors, including the use of an inappropriate solvent, the presence of impurities that inhibit crystal formation, or the solution not being sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If these methods fail, you may need to reconsider your solvent system or perform a preliminary purification step like column chromatography to remove impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect solvent system (polarity too high or too low).Optimize the solvent system using TLC. A good separation is often achieved with a solvent mixture that gives the target compound an Rf value of 0.2-0.4.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, use a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Column channeling.Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally preferred to minimize channeling.
Compound is Not Eluting from the Column Solvent polarity is too low.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Compound may have decomposed on the silica gel.Some compounds are unstable on silica. You can test for this by spotting your compound on a TLC plate and letting it sit for several hours before eluting. If decomposition is observed, consider using a different stationary phase like alumina or a deactivated silica gel.
Cracks or Bubbles in the Silica Bed Improper packing of the column.Pack the column carefully as a slurry and do not let the solvent level drop below the top of the silica gel.
Heat generated from the solvent wetting the silica.Allow the column to cool after packing and before loading the sample.
Recrystallization
Problem Possible Cause Solution
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
High impurity concentration.Purify the compound by column chromatography before attempting recrystallization.
No Crystal Formation Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.
Nucleation is not occurring.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery of Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering.

Experimental Protocols

Flash Column Chromatography

This protocol is a general guideline and may require optimization for your specific sample.

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (a silica gel to crude product ratio of 50:1 by weight is a good starting point).

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used for elution.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent as the column runs (e.g., to 4:1, then 2:1 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization
  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane).[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

Data Presentation

Purity and Yield Data (Representative)

The following table provides representative data for the purification of a crude sample of this compound.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Flash Column Chromatography85%>98%75%
Recrystallization90%>99%85%
Analytical Method Parameters

The purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC).

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Solution Slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter Crystals ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Workflow for Recrystallization.

References

Technical Support Center: Synthesis of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Isothiazol-3-yl)ethan-1-one (also known as 3-acetylisothiazole).

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: A widely used method is the cyclization of an enaminone precursor, specifically (Z)-4-(dimethylamino)pent-3-en-2-one, with hydroxylamine-O-sulfonic acid (HOSA). This method offers a direct route to the isothiazole ring system from readily available starting materials.

Q2: My reaction yield is low and I'm seeing multiple products. What is the most likely side reaction?

A2: The most significant side reaction is the formation of a constitutional isomer, 1-(Isothiazol-5-yl)ethan-1-one (5-acetylisothiazole). The reaction of the asymmetric enaminone with HOSA can proceed through two different cyclization pathways, leading to a mixture of the desired 3-acetyl and the isomeric 5-acetyl product. Under certain conditions, this can result in nearly a 1:1 mixture of the two isomers, significantly impacting the yield of the desired product.

Q3: How can I distinguish between the desired 3-acetylisothiazole and the 5-acetylisothiazole isomer?

A3: The two isomers can be distinguished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In ¹H NMR, the chemical shifts of the isothiazole ring protons will be different. The desired 3-acetyl isomer shows signals for the H-4 and H-5 protons, while the 5-acetyl isomer will show signals for the H-3 and H-4 protons. GC analysis will show two distinct peaks with identical mass spectra, indicating they are isomers.

Q4: What is the general mechanism for the formation of the isothiazole ring in this synthesis?

A4: The reaction proceeds via the reaction of the enaminone with hydroxylamine-O-sulfonic acid. The enaminone provides the C-C-C backbone, while HOSA provides the N-S component. The proposed mechanism involves an initial reaction at the enamine nitrogen followed by intramolecular cyclization and subsequent elimination to form the aromatic isothiazole ring. The regioselectivity (i.e., the ratio of 3-acetyl to 5-acetyl isomer) is determined by which carbonyl group of the intermediate is attacked during the cyclization step.

Troubleshooting Guide

Problem 1: Low Yield and a Significant Amount of 5-Acetylisothiazole Isomer

This is the most common issue in this synthesis. The formation of the 5-acetyl isomer is a competing reaction pathway.

Possible Causes & Solutions:

  • Reaction Conditions: The regioselectivity of the cyclization is sensitive to reaction parameters.

    • Temperature: Running the reaction at lower temperatures may favor one isomer over the other. It is recommended to start at 0 °C and slowly warm to room temperature.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Dichloromethane is a commonly used solvent. Experimenting with other aprotic solvents may alter the isomeric ratio.

    • Rate of Addition: Slow, dropwise addition of the hydroxylamine-O-sulfonic acid solution to the enaminone can help control the reaction and potentially improve selectivity.

Data Presentation: Isomeric Product Ratio

Product Typical Ratio Analytical Identification
This compound~1¹H NMR, GC-MS
1-(Isothiazol-5-yl)ethan-1-one~1¹H NMR, GC-MS
Problem 2: Difficulty in Purifying the Desired 3-Acetylisothiazole

The similar polarity and boiling points of the 3-acetyl and 5-acetyl isomers make their separation challenging.

Possible Causes & Solutions:

  • Inefficient Distillation: Simple distillation is often insufficient to separate the isomers. Fractional distillation under reduced pressure may provide better separation but can be difficult on a small scale.

  • Suboptimal Chromatography: Standard column chromatography may not provide baseline separation.

    • Recommended Action: Careful column chromatography on silica gel is the most effective method. Use a long column and a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/diethyl ether). Monitor fractions carefully by TLC or GC to isolate the pure 3-acetyl isomer. The isomers may elute very close to each other.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted isothiazoles from enaminones.

Materials:

  • (Z)-4-(dimethylamino)pent-3-en-2-one

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium bicarbonate (KHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of HOSA solution: In a flask, dissolve hydroxylamine-O-sulfonic acid (1.1 equivalents) in water. Cool the solution in an ice bath and slowly add potassium bicarbonate (1.1 equivalents) in portions to neutralize the acid.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Z)-4-(dimethylamino)pent-3-en-2-one (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the aqueous solution of neutralized HOSA dropwise to the stirred solution of the enaminone over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of 3-acetyl and 5-acetylisothiazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two isomers.

Visualizations

Main Synthesis and Side Reaction Pathway

G SM (Z)-4-(dimethylamino)pent-3-en-2-one Intermediate Reaction Intermediate SM->Intermediate + HOSA HOSA Hydroxylamine-O-sulfonic Acid (HOSA) HOSA->Intermediate Product3 This compound (Desired Product) Intermediate->Product3 Pathway A (Cyclization) Product5 1-(Isothiazol-5-yl)ethan-1-one (Isomeric Side Product) Intermediate->Product5 Pathway B (Cyclization)

Caption: Reaction scheme showing the formation of the desired 3-acetylisothiazole and the isomeric 5-acetyl side product.

Experimental Workflow

G start Start: Dissolve Enaminone in CH₂Cl₂ add_hosa Add aqueous HOSA solution at 0°C start->add_hosa react Stir at room temperature (12-24h) add_hosa->react workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄) & Concentrate workup->dry crude Crude Product (Mixture of Isomers) dry->crude purify Purification: Silica Gel Chromatography crude->purify product Isolated this compound purify->product G problem Problem: Low Yield of Desired Product check_isomers GC/NMR analysis shows ~1:1 mixture of isomers problem->check_isomers optimize_rxn Optimize Reaction Conditions? (Temp, Solvent, Addition Rate) check_isomers->optimize_rxn Yes optimize_purification Optimize Purification optimize_rxn->optimize_purification Yes (Recommended) accept_ratio Accept Isomer Ratio & Focus on Separation optimize_rxn->accept_ratio No (Difficult) purification_details Use long silica column Shallow solvent gradient Careful fraction analysis (TLC/GC) optimize_purification->purification_details accept_ratio->optimize_purification

Stability and storage of "1-(Isothiazol-3-yl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of the Cytochrome P450 2E1 (CYP2E1) enzyme. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the aqueous assay medium to the final working concentration. Ensure the final solvent concentration is low enough to not affect the experimental system.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as an inhibitor of the CYP2E1 enzyme.[1] Due to this activity, it is utilized in studies related to conditions where CYP2E1 plays a significant role, such as rheumatoid arthritis and sepsis.[1] It is a valuable tool for investigating the metabolic pathways and toxicological implications of substances metabolized by CYP2E1.

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this compound is limited, isothiazolinone compounds, in general, can be reactive. Avoid strong oxidizing agents, strong reducing agents, and strong bases to prevent degradation of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: Isothiazolinone compounds can be susceptible to degradation under certain conditions. Alkaline conditions (high pH) can lead to the opening of the isothiazolinone ring, inactivating the molecule. Exposure to high temperatures and UV light may also promote degradation. For related isothiazolinone compounds, degradation rates have been shown to increase with rising pH and temperature.

Stability and Storage

Parameter Recommendation Rationale
Storage Temperature (Solid) -20°C for long-term storage.Minimizes degradation and preserves compound integrity over extended periods.
2-8°C for short-term storage.Suitable for immediate or frequent use.
Storage Temperature (In Solution) -80°C for long-term storage in a suitable solvent (e.g., DMSO).Prevents degradation in solution and maintains compound activity. Avoid repeated freeze-thaw cycles.
-20°C for short-term storage (days to weeks).
Light Exposure Store in a tightly sealed, light-protecting vial (amber or opaque).Protects the compound from potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes oxidation.
Container Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap).Prevents contamination and exposure to moisture.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibition of CYP2E1 Activity Improper Storage: The compound may have degraded due to incorrect storage conditions.Review the storage recommendations. If degradation is suspected, use a fresh stock of the compound.
Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low.Verify calculations and perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).
Precipitation in Assay Medium: The compound may have precipitated out of the aqueous assay buffer.Ensure the final solvent concentration is compatible with your assay system. Visually inspect for any precipitation. Consider using a different solvent or a lower final concentration.
High Background Signal in Assay Solvent Interference: The solvent (e.g., DMSO) may be interfering with the assay at the concentration used.Run a solvent control (assay medium with the same concentration of solvent but without the inhibitor) to determine its effect. Aim for a final DMSO concentration of <0.5%.
Compound Interference: The compound itself may have intrinsic fluorescence or absorbance at the wavelengths used for detection.Run a control with the compound in the assay medium without the enzyme or substrate to check for interference.
Variability Between Replicates Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially with small volumes.Ensure pipettes are calibrated. Use appropriate pipette sizes for the volumes being dispensed.
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution.Ensure the compound is completely dissolved in the solvent before making dilutions. Gentle warming or vortexing may aid dissolution.

Experimental Protocols

Representative Protocol: In Vitro CYP2E1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on human liver microsomal CYP2E1 activity.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP2E1 Substrate (e.g., p-nitrophenol)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well microplate

  • Plate reader

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of the inhibitor by serial dilution of the stock solution in DMSO.

    • Prepare the CYP2E1 substrate solution in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well plate, add the phosphate buffer, HLM suspension, and the working solutions of this compound (or DMSO for the vehicle control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the CYP2E1 substrate and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate and measure the product formation using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of CYP2E1 activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) add_reagents Add Buffer, HLMs, and Inhibitor to 96-well plate prep_inhibitor->add_reagents prep_substrate Prepare CYP2E1 Substrate (e.g., p-nitrophenol) start_reaction Initiate Reaction with Substrate and NADPH prep_substrate->start_reaction prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->add_reagents prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Quenching Solvent incubate->stop_reaction process_sample Centrifuge and Collect Supernatant stop_reaction->process_sample read_plate Measure Product Formation (Plate Reader) process_sample->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for an in vitro CYP2E1 inhibition assay.

troubleshooting_guide start Inconsistent or No CYP2E1 Inhibition check_storage Was the compound stored correctly (-20°C or -80°C, protected from light)? start->check_storage fresh_stock Use a fresh stock of the compound. check_storage->fresh_stock No check_concentration Are you confident in the final concentration calculation? check_storage->check_concentration Yes dose_response Perform a dose-response experiment to determine the IC50. check_concentration->dose_response No check_precipitation Is there any visible precipitate in the assay well? check_concentration->check_precipitation Yes optimize_solvent Optimize solvent concentration or choose an alternative solvent. check_precipitation->optimize_solvent Yes end_node If issues persist, check assay controls (e.g., positive control inhibitor, solvent effects). check_precipitation->end_node No

Caption: Troubleshooting decision tree for CYP2E1 inhibition assays.

References

Technical Support Center: Overcoming Challenges in Isothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isothiazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of isothiazoles.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during key isothiazole synthesis reactions.

Method 1: Synthesis from Enamines and Related Precursors

This method often involves the reaction of an enamine, enaminone, or enamino thione with a sulfur-containing reagent. A common example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride.[1]

Q1: I am getting a low yield or no isothiazole product. What are the common causes?

A1: Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: Enamines can be unstable and susceptible to hydrolysis or oxidation. Ensure your enamine is pure and freshly prepared or properly stored. The dithiazolium salt reagent is also moisture-sensitive.

  • Reaction Conditions: The reaction is typically run at room temperature.[1] Deviations in temperature could affect the reaction rate and lead to side product formation.

  • Nature of the Enamine: The substituents on the enamine can significantly impact the reaction outcome. For instance, using 3-aminocrotononitrile instead of methyl 3-aminocrotonate has been reported to result in a lower yield of the desired isothiazole (40% vs. 78%) and the formation of multiple side products.[2]

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A2: Side product formation is a known challenge, particularly with certain enamines. For example, the reaction with 3-aminocrotononitrile can yield pyridines and other minor products.[1]

  • To minimize side products:

    • Carefully control the reaction temperature.

    • Use purified reagents.

    • Consider using an enamine with ester functionalities over nitrile functionalities, as they tend to give cleaner reactions and higher yields.[2]

Method 2: 1,3-Dipolar Cycloaddition

This method typically involves the reaction of a nitrile sulfide with a dipolarophile, such as an alkyne, to form the isothiazole ring.[3]

Q1: My 1,3-dipolar cycloaddition is giving a low yield of the isothiazole. What could be the issue?

A1: Low yields in 1,3-dipolar cycloadditions for isothiazole synthesis can often be traced back to the stability and generation of the nitrile sulfide intermediate.

  • Instability of Nitrile Sulfide: Nitrile sulfides are often generated in situ because they are unstable and can readily decompose or dimerize. Ensure that the conditions for its generation are optimal and that the dipolarophile is present to trap it as it is formed.

  • Reaction Temperature: The thermal generation of nitrile sulfides from precursors like 1,3,4-oxathiazol-2-ones requires careful temperature control.[4] Too low a temperature will result in a slow reaction, while too high a temperature can lead to decomposition of the nitrile sulfide.

  • Choice of Dipolarophile: The reactivity of the dipolarophile is crucial. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are often used to achieve good yields.[3]

Q2: I am having trouble with the regioselectivity of the cycloaddition. How can I control it?

A2: The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the dipole and the dipolarophile.

  • Substituent Effects: The electronic nature of the substituents on both the nitrile sulfide and the alkyne will influence the regiochemical outcome.

  • Steric Hindrance: Bulky substituents on either reactant can direct the cycloaddition to favor the formation of the less sterically hindered regioisomer.

Method 3: Synthesis from β-Ketodithioesters and β-Ketothioamides

This approach involves the reaction of a β-ketodithioester or a β-ketothioamide with an ammonia source, such as ammonium acetate, to construct the isothiazole ring.[1]

Q1: My reaction is sluggish and giving a low yield. How can I improve the outcome?

A1: Several factors can contribute to a sluggish reaction or low yield in this synthesis:

  • Reaction Conditions: This synthesis often proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[1] Ensure adequate air exposure if aerial oxidation is required for the final aromatization step.

  • pH of the Reaction Medium: The initial imine formation is sensitive to pH. Using a reagent like ammonium acetate provides a suitable pH for the reaction to proceed.

  • Purity of Starting Materials: Ensure that the β-ketodithioester or β-ketothioamide is of high purity, as impurities can interfere with the cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying isothiazole derivatives?

A1: The most common purification techniques for isothiazoles are column chromatography on silica gel and recrystallization for solid compounds.[5][6] The choice of method depends on the physical properties of the target isothiazole and the nature of the impurities.

Q2: I am having trouble with the column chromatography of my isothiazole derivative. What are some common issues?

A2: Common issues during column chromatography of nitrogen-containing heterocycles like isothiazoles include:

  • Streaking or Tailing: This can be due to the basicity of the isothiazole interacting with the acidic silica gel. Adding a small amount of a modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue.[6]

  • Compound Decomposition: Some isothiazole derivatives may be unstable on silica gel. It is advisable to perform a quick stability test on a TLC plate before attempting a large-scale column purification.[7] If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or a different purification method.

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, leading to low recovery.[6] In such cases, a "methanol purge" at the end of the column run might help elute the strongly bound compound.

Q3: Are there any general safety precautions I should take when synthesizing isothiazoles?

A3: Yes, some reagents used in isothiazole synthesis are hazardous. For example, disulfur dichloride is corrosive and reacts violently with water.[8] Always consult the safety data sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Quantitative Data

The yield of isothiazole synthesis is highly dependent on the chosen synthetic route and the nature of the substituents on the starting materials. Below are some examples of reported yields for different methods.

Table 1: Yields for Isothiazole Synthesis from Enamines

EnamineReagentProductYield (%)Reference
Methyl 3-aminocrotonate4,5-dichloro-1,2,3-dithiazolium chlorideMethyl 5-cyano-3-methylisothiazole-4-carboxylate78[2]
3-Aminocrotononitrile4,5-dichloro-1,2,3-dithiazolium chloride4,5-dicyano-3-methylisothiazole40[2]

Table 2: Yields for Three-Component Synthesis of Thiazoles and Isothiazoles

EnaminoesterBromodifluoroacetamide/EsterSulfur SourceProductYield (%)Reference
VariousVariousElemental SulfurThiazoles/IsothiazolesHigh selectivity[1][9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate from Methyl 3-aminocrotonate[2]
  • To a solution of methyl 3-aminocrotonate (1.0 eq) in dichloromethane at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isothiazole.

Protocol 2: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters[1]
  • In a suitable solvent (e.g., aqueous medium), dissolve the β-ketodithioester (1.0 eq).

  • Add ammonium acetate (NH₄OAc) (excess) to the solution.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature), ensuring exposure to air for oxidative aromatization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Workflow: Synthesis from Enamines

G start Start: Prepare Reagents reagents Methyl 3-aminocrotonate 4,5-dichloro-1,2,3-dithiazolium chloride Dichloromethane start->reagents reaction Reaction at Room Temperature (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quench with water, separate layers) reaction->workup extraction Extraction with Dichloromethane workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Isothiazole Product purification->product

Caption: General workflow for the synthesis of isothiazoles from enamines.

Troubleshooting Logic for Low Yield

G problem Low or No Product Yield cause1 Impure Starting Materials? problem->cause1 cause2 Suboptimal Reaction Conditions? problem->cause2 cause3 Unfavorable Substituents? problem->cause3 solution1 Purify Enamine (distillation/recrystallization) Use fresh Dithiazolium Salt cause1->solution1 Yes solution2 Verify Reaction Temperature Optimize Reaction Time cause2->solution2 Yes solution3 Consider alternative enamine starting material (e.g., ester vs. nitrile) cause3->solution3 Yes

Caption: Decision tree for troubleshooting low yields in isothiazole synthesis.

References

Technical Support Center: NMR Analysis of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of "1-(Isothiazol-3-yl)ethan-1-one".

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using online prediction tools and should serve as a reference for expected spectral features.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm) - Predictor 1Predicted Chemical Shift (ppm) - Predictor 2MultiplicityExpected Coupling Constants (J) in Hz
H47.657.48DoubletJ(H4-H5) = 4.5 - 5.0
H58.958.80DoubletJ(H5-H4) = 4.5 - 5.0
CH₃2.602.55SingletN/A

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm) - Predictor 1Predicted Chemical Shift (ppm) - Predictor 2
C3160.1158.5
C4124.8123.7
C5152.3151.9
C=O192.5191.8
CH₃26.225.9

Troubleshooting Common NMR Issues

Question 1: My spectrum shows broad peaks for the isothiazole protons (H4 and H5). What could be the cause?

Answer: Peak broadening in the NMR spectra of nitrogen-containing heterocycles like isothiazole can arise from several factors:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals. This is an inherent property of the molecule.

  • Chemical Exchange: If your sample contains impurities or is undergoing slow conformational changes, this can lead to peak broadening.

  • Paramagnetic Impurities: Traces of paramagnetic metals in your sample or the NMR tube can cause significant line broadening.

  • Sample Concentration: High sample concentration can increase viscosity, leading to broader peaks.

Troubleshooting Steps:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument.

  • Lower Concentration: Try acquiring the spectrum with a more dilute sample.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a different temperature can sometimes sharpen the signals by altering exchange rates.

  • Purification: If paramagnetic impurities are suspected, re-purifying the sample may be necessary.

Question 2: The chemical shifts of my isothiazole protons are different from the predicted values. Why?

Answer: Predicted NMR values are an estimation. Several factors can influence the actual chemical shifts:

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts. The predictions provided are general and may not perfectly match a specific solvent.

  • Concentration Effects: The concentration of the sample can cause minor shifts in proton resonances.

  • pH: If the sample is dissolved in a protic solvent, the pH can affect the protonation state of the isothiazole ring, leading to different chemical shifts.

  • Temperature: Temperature can also influence chemical shifts, although usually to a lesser extent than the solvent.

Question 3: I see unexpected peaks in my ¹H NMR spectrum. What are they?

Answer: Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in your sample.

  • Water: Residual water in the NMR solvent or sample is a frequent impurity.

Troubleshooting Steps:

  • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.

  • D₂O Exchange: To identify exchangeable protons (like those from water or acidic impurities), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable proton signals will disappear or decrease in intensity.

  • Review Synthesis: Consider the reagents and intermediates from your synthesis to predict potential impurities.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Gently swirl the vial to dissolve the compound completely.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Logical Troubleshooting Workflow

Below is a flowchart illustrating a logical workflow for troubleshooting common issues in the NMR analysis of this compound.

Troubleshooting_Workflow start Start NMR Analysis spectrum_quality Is the spectrum quality good? (Sharp peaks, flat baseline) start->spectrum_quality unexpected_peaks Are there unexpected peaks? spectrum_quality->unexpected_peaks Yes check_shimming Check and optimize shimming spectrum_quality->check_shimming No peak_broadening Are the isothiazole proton peaks broad? unexpected_peaks->peak_broadening No check_impurities Identify potential impurities (solvents, starting materials) unexpected_peaks->check_impurities Yes check_concentration Prepare a more dilute sample peak_broadening->check_concentration Yes end Analysis Complete peak_broadening->end No check_shimming->spectrum_quality vt_nmr Run a variable temperature NMR experiment check_concentration->vt_nmr repurify Re-purify the sample vt_nmr->repurify d2o_exchange Perform D2O exchange check_impurities->d2o_exchange d2o_exchange->repurify repurify->start

"1-(Isothiazol-3-yl)ethan-1-one" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Isothiazol-3-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Q11, is a known inhibitor of the Cytochrome P450 2E1 (CYP2E1) enzyme.[1] Its primary mechanism of action is the inhibition of CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds.[2] This inhibition can modulate downstream signaling pathways related to inflammation and oxidative stress, making it a compound of interest for research in conditions like rheumatoid arthritis and sepsis.[1][3][4]

Q2: I am observing precipitation of my compound in aqueous buffer after diluting from a DMSO stock. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. This compound is sparingly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out as the solvent environment changes from a high percentage of organic solvent to a predominantly aqueous one.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]

Q4: Can I use this compound in animal studies?

A4: Yes, this compound has been used in in vivo studies. Specific formulations for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections have been described. These typically involve initial dissolution in DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or corn oil.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO first. For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically <1%).
Precipitation observed during experiment. The concentration of the compound exceeds its solubility limit in the final experimental medium.Lower the final concentration of this compound in your assay. Consider using a formulation with co-solvents or surfactants if compatible with your experiment.
Inconsistent experimental results. Degradation of the compound in stock solutions or working solutions.Prepare fresh stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles. Protect solutions from light if the compound is light-sensitive.
Cell toxicity observed at working concentrations. The solvent (e.g., DMSO) concentration may be too high, or the compound itself may be cytotoxic at the tested concentrations.Prepare a dose-response curve to determine the optimal non-toxic working concentration. Ensure the final solvent concentration is below the tolerance level of your cell line (usually <0.5% for DMSO in cell culture).

Data Presentation

Qualitative Solubility and Recommended Stock Solutions

SolventQualitative SolubilityRecommended Stock ConcentrationNotes
DMSO Soluble10-50 mMThe preferred solvent for creating high-concentration stock solutions.
Ethanol May be solubleTest with a small amount first.Can be an alternative to DMSO for certain applications.
Water Sparingly solubleNot recommended for stock solutions.Direct dissolution in aqueous buffers is challenging.
DMF May be solubleTest with a small amount first.Can be used as an alternative organic solvent.

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

  • Materials:

    • This compound (Molecular Weight: 127.16 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1.27 mg of this compound.

    • Add 100 µL of anhydrous DMSO to the solid compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

2. Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM DMSO stock solution of this compound

    • Appropriate cell culture medium

  • Procedure:

    • Thaw the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM working solution with 0.1% DMSO.

3. Preparation of a Formulation for In Vivo Administration (Example)

  • Materials:

    • Concentrated DMSO stock solution of this compound

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure (for a 10% DMSO, 5% Tween 80, 85% Saline formulation): [1]

    • Start with a known volume of the concentrated DMSO stock solution.

    • Add Tween 80 to a final concentration of 5% (e.g., for every 100 µL of DMSO stock, add 50 µL of Tween 80).

    • Mix thoroughly until the solution is clear.

    • Add saline to reach the final volume (e.g., add 850 µL of saline).

    • Mix again until the solution is clear before administration. Note: This is an example formulation and may need to be optimized for your specific animal model and route of administration.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow compound This compound (Solid) stock 10 mM Stock Solution compound->stock Dissolve dmso DMSO dmso->stock working_solution Working Solution (µM) stock->working_solution Dilute injection_formulation Injection Formulation stock->injection_formulation Formulate culture_medium Cell Culture Medium culture_medium->working_solution cell_assay Cell-Based Assay working_solution->cell_assay formulation_agents PEG300, Tween 80, Saline formulation_agents->injection_formulation animal_model Animal Model injection_formulation->animal_model

Caption: Experimental workflow for this compound.

signaling_pathway cluster_inhibition CYP2E1 Inhibition cluster_downstream Downstream Effects compound This compound cyp2e1 CYP2E1 Enzyme compound->cyp2e1 Inhibits ros Reduced Reactive Oxygen Species (ROS) cyp2e1->ros Leads to inflammation Modulation of Inflammatory Pathways cyp2e1->inflammation Impacts oxidative_stress Decreased Oxidative Stress ros->oxidative_stress

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Enhancing the Biological Activity of 1-(Isothiazol-3-yl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on analogs of 1-(Isothiazol-3-yl)ethan-1-one. The primary focus is on the evaluation of these compounds as inhibitors of Cytochrome P450 2E1 (CYP2E1), a key enzyme implicated in various pathological processes, including inflammation.

Frequently Asked Questions (FAQs)

Q1: What is the known biological target of this compound?

A1: this compound has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of various xenobiotics and is implicated in conditions such as rheumatoid arthritis and sepsis.

Q2: Why is targeting CYP2E1 relevant for drug development?

A2: CYP2E1 plays a significant role in the metabolic activation of numerous pro-toxins and pro-carcinogens. Its inhibition can be a therapeutic strategy in diseases where its activity contributes to pathology, such as alcoholic liver disease and certain types of inflammation.

Q3: What are the common challenges in synthesizing isothiazole derivatives?

A3: Common challenges include controlling regioselectivity during ring formation, managing the reactivity of sulfur-containing reagents, and purification of the final products. Side reactions and low yields can also be encountered.[1]

Q4: How can I improve the solubility of my isothiazole analogs for biological assays?

A4: Solubility can be a significant issue. Strategies to improve it include introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) into the molecular structure or preparing salt forms of the compounds. For in vitro assays, using a small percentage of a co-solvent like DMSO is a common practice, but its concentration should be kept low (typically <1%) to avoid affecting the assay results.

Q5: What are the key considerations when designing a CYP2E1 inhibition assay?

A5: Key considerations include selecting an appropriate substrate (e.g., p-nitrophenol or chlorzoxazone), ensuring the enzyme source (e.g., human liver microsomes) is of high quality, and choosing the right buffer conditions and cofactors (e.g., NADPH). It is also crucial to include positive and negative controls.[2][3]

Troubleshooting Guides

Synthesis of this compound Analogs
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Isothiazole Ring Formation - Inefficient cyclization conditions.- Decomposition of starting materials or intermediates.- Sub-optimal reaction temperature or time.- Screen different catalysts and bases.- Use freshly distilled solvents and high-purity reagents.- Optimize reaction temperature and monitor progress by TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Isomers - Lack of regioselectivity in the cyclization step.- Modify the substituents on the starting materials to direct the cyclization to the desired position.- Explore different synthetic routes that offer better regiocontrol.[1]
Difficulty in Product Purification - Presence of closely related impurities or unreacted starting materials.- Employ column chromatography with a carefully selected solvent system.- Consider recrystallization from different solvents or solvent mixtures.- High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities.
CYP2E1 Inhibition Assays
Issue Possible Cause(s) Troubleshooting Steps
High Variability in Assay Results - Inconsistent pipetting.- Instability of the enzyme or substrate.- Temperature fluctuations during incubation.- Use calibrated pipettes and ensure proper mixing.- Prepare fresh enzyme and substrate solutions for each experiment and keep them on ice.- Use a temperature-controlled incubator or water bath.
No Inhibition Observed - Inhibitor is not potent enough at the tested concentrations.- Inhibitor has poor solubility in the assay buffer.- Incorrect assay conditions (pH, cofactors).- Test a wider and higher range of inhibitor concentrations.- Check the solubility of the compound and consider using a co-solvent like DMSO (at a final concentration of <1%).- Verify the optimal pH for CYP2E1 activity and ensure the presence of a functioning NADPH regenerating system.[2][3]
High Background Signal - Substrate instability or non-enzymatic degradation.- Contamination of reagents or microplates.- Run a control without the enzyme to measure the rate of non-enzymatic substrate turnover.- Use high-purity reagents and clean labware. For fluorescence-based assays, use black microplates to reduce background.

Data Presentation

The following table is a template for summarizing the biological activity data for a series of this compound analogs. Researchers should aim to present their quantitative data in a similar, clearly structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Illustrative Example of CYP2E1 Inhibitory Activity of this compound Analogs

Compound ID Substitution (R) Molecular Weight ( g/mol ) LogP CYP2E1 IC50 (µM)
Parent H141.181.2[Insert experimental value]
Analog-1 4-Cl175.631.9[Insert experimental value]
Analog-2 4-OCH3171.211.3[Insert experimental value]
Analog-3 4-NO2186.181.1[Insert experimental value]
Positive Control [e.g., Chlormethiazole]161.662.1[Insert experimental value]

Note: The data in this table is for illustrative purposes only. Researchers should populate it with their own experimental results.

Experimental Protocols

General Synthesis of 3-Acetylisothiazole Derivatives

A common route to synthesize the isothiazole ring involves the reaction of a β-enaminone with a sulfur source and an oxidizing agent. The following is a generalized procedure that can be adapted for the synthesis of various analogs.

  • Preparation of the β-enaminone: React a suitable β-diketone with an amine or ammonia to form the corresponding enaminone.

  • Cyclization: Treat the β-enaminone with a sulfurating agent, such as Lawesson's reagent or elemental sulfur in the presence of a base.

  • Oxidation: The resulting intermediate is then oxidized to form the aromatic isothiazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Researchers should consult the chemical literature for specific reaction conditions and modifications tailored to their desired analogs.[1]

In Vitro CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)

This protocol describes a colorimetric assay to determine the inhibitory potential of test compounds on CYP2E1 activity using p-nitrophenol (PNP) as the substrate.[2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

    • Substrate Stock: 10 mM p-nitrophenol in water.

    • Enzyme Source: Human liver microsomes (commercially available).

    • NADPH Regenerating System: A commercially available solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Test Compounds: Prepare stock solutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the test compound solution at various concentrations.

    • Add 20 µL of human liver microsomes (final protein concentration of 0.1-0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 0.5 M HCl.

    • Add 50 µL of 1 M NaOH to develop the color of the product, p-nitrocatechol.

  • Data Analysis:

    • Measure the absorbance at 535 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Analysis & Iteration Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification (Chromatography/Recrystallization) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Solubilize Compound Solubilization Confirm->Solubilize Assay CYP2E1 Inhibition Assay Solubilize->Assay Data Data Analysis (IC50) Assay->Data SAR SAR Analysis Data->SAR Optimize Lead Optimization SAR->Optimize Optimize->Start Next Generation Analogs

Caption: Workflow for the development of this compound analogs as CYP2E1 inhibitors.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_cyp2e1 CYP2E1 Activity ProInflammatory Pro-inflammatory Stimuli NFkB NF-κB Activation ProInflammatory->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CYP2E1 CYP2E1 ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Metabolic Activity ROS->NFkB activates Isothiazole This compound Analogs Isothiazole->CYP2E1 inhibits

Caption: Simplified pathway showing the role of CYP2E1 in inflammation and the inhibitory action of the isothiazole analogs.

References

Validation & Comparative

A Comparative Guide to 1-(Isothiazol-3-yl)ethan-1-one and Other Isothiazole Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isothiazole Scaffolds in Medicinal Chemistry, Featuring a Performance Comparison Supported by Experimental Data.

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, underpinning a wide array of biologically active compounds.[1] These compounds have garnered significant attention from researchers and drug development professionals due to their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comparative overview of 1-(Isothiazol-3-yl)ethan-1-one against other isothiazole derivatives, supported by available experimental data, to aid in the strategic design and development of novel therapeutic agents.

Performance Comparison of Isothiazole Compounds

Isothiazole derivatives have been extensively studied for their varied pharmacological effects. This section compares the performance of this compound and other notable isothiazole compounds across several key biological activities.

Cytochrome P450 (CYP) Inhibition

Table 1: Comparative CYP2E1 Inhibitory Activity of Isothiazole and Related Compounds

Compound Target IC50/Ki Value Notes
This compound CYP2E1 Data not available Identified as a CYP2E1 inhibitor.[5]

| Chlormethiazole | CYP2E1 | Ki = 12 µM | Non-competitive inhibitor.[7] |

Anticancer Activity

The thiazole scaffold is a prevalent feature in many anticancer agents.[8] The anticancer potential of various isothiazole derivatives has been demonstrated against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis.[8]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Isothiazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) MCF-7 (Breast) 2.57 ± 0.16 [8]
2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) HepG2 (Liver) 7.26 ± 0.44 [8]
Thiazole Derivative 14 A549 (Lung) 0.103 [8]
Staurosporine (Standard) MCF-7 (Breast) 6.77 ± 0.41 [8]
Sorafenib (Standard) VEGFR-2 0.059 [8]

| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 |[1] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and isothiazole derivatives have shown considerable promise in this area.[9] Their activity has been evaluated against a variety of bacterial and fungal strains, with some compounds exhibiting potent minimum inhibitory concentrations (MIC).

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Isothiazole Derivatives

Compound Microorganism MIC (µg/mL) Reference
2-Phenyl-1,3-thiazole derivative 12 S. aureus 125-150 [10]
2-Phenyl-1,3-thiazole derivative 12 E. coli 125-150 [10]
2-Phenyl-1,3-thiazole derivative 12 A. niger 125-150 [10]
Benzo[d]thiazole derivative 13 Various bacteria & fungi 50-75 [10]
Benzo[d]thiazole derivative 14 Various bacteria & fungi 50-75 [10]
2,5-dichloro thienyl-substituted thiazole Various bacteria & fungi 6.25-12.5 [9]
Ofloxacin (Standard) - - [10]

| Ketoconazole (Standard) | - | - |[10] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and isothiazole derivatives have been investigated for their anti-inflammatory properties.[11] The carrageenan-induced paw edema model is a standard in vivo assay to screen for anti-inflammatory activity.

Table 4: Comparative Anti-inflammatory Activity of Selected Isothiazole Derivatives

Compound Assay Dose % Inhibition of Edema Reference
3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide Carrageenan-induced paw edema - Significant [3]
Thiazolo[4,5-d]pyrimidine derivative 52 Carrageenan-induced paw edema - 88% (at 3h and 5h) [11]
Indomethacin (Standard) Carrageenan-induced paw edema 5 mg/kg Significant [12]

| Celecoxib (Standard) | Carrageenan-induced paw edema | - | 54% (at 5h) |[11] |

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays cited in this guide.

CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific cytochrome P450 isozyme.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Prepare Human Liver Microsomes (HLM) pre_incubation Pre-incubate HLM with test compound microsomes->pre_incubation test_compound Prepare serial dilutions of test compound test_compound->pre_incubation substrate Prepare probe substrate solution start_reaction Initiate reaction with NADPH nadph Prepare NADPH regenerating system nadph->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate reaction (e.g., with cold acetonitrile) incubation->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge lcms Analyze supernatant by LC-MS/MS for metabolite formation centrifuge->lcms data_analysis Calculate % inhibition and determine IC50 lcms->data_analysis

Fig. 1: Workflow for CYP450 Inhibition Assay
  • Preparation of Reagents: Prepare stock solutions of the test compound, a specific CYP probe substrate, and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound at various concentrations. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system and the probe substrate.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis culture_cells Culture cancer cells to ~80% confluency seed_plate Seed cells into a 96-well plate and incubate culture_cells->seed_plate add_compound Treat cells with various concentrations of the test compound seed_plate->add_compound incubate_treatment Incubate for a specified period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout MIC Determination prepare_compound Prepare serial dilutions of the test compound in broth inoculate Inoculate the compound dilutions with the microbial suspension prepare_compound->inoculate prepare_inoculum Prepare a standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate visual_inspection Visually inspect for turbidity (microbial growth) incubate->visual_inspection determine_mic Identify the lowest concentration with no visible growth visual_inspection->determine_mic Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis acclimatize Acclimatize animals (rats or mice) baseline Measure baseline paw volume acclimatize->baseline administer_compound Administer test compound, vehicle, or standard drug baseline->administer_compound inject_carrageenan Inject carrageenan into the sub-plantar region of the paw administer_compound->inject_carrageenan measure_edema Measure paw volume at different time intervals inject_carrageenan->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition statistical_analysis Perform statistical analysis calculate_inhibition->statistical_analysis

References

Comparative Analysis of Synthesis Methods for 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for obtaining 1-(isothiazol-3-yl)ethan-1-one, a key building block in medicinal chemistry. The synthesis of this compound is crucial for the development of various pharmaceutical agents. This document outlines two distinct and effective routes: the Grignard reaction with 3-cyanoisothiazole and the Weinreb ketone synthesis starting from isothiazole-3-carboxylic acid. Each method is evaluated based on reaction yield, purity of the final product, and overall process efficiency. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Grignard Reaction of 3-Cyanoisothiazole with Methylmagnesium Bromide

This classical organometallic approach involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the desired ketone. This method is often favored for its straightforwardness and the ready availability of the starting materials.

Experimental Protocol

A solution of 3-cyanoisothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours, after which it is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Weinreb Ketone Synthesis from Isothiazole-3-Carboxylic Acid

The Weinreb ketone synthesis is a modern and highly efficient method for the preparation of ketones that is known for its high yields and the avoidance of over-addition byproducts, which can be a challenge in traditional Grignard reactions with more reactive electrophiles.[1][2][3] This two-step process involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) followed by its reaction with an organometallic reagent.[1]

Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methylisothiazole-3-carboxamide (Weinreb Amide)

To a solution of isothiazole-3-carboxylic acid (1.0 equivalent) in dichloromethane (DCM) are added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in the presence of a base like triethylamine (2.5 equivalents). The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Weinreb amide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude N-methoxy-N-methylisothiazole-3-carboxamide (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise. The reaction is stirred at 0°C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ketone is purified by column chromatography.

Quantitative Data Comparison

ParameterMethod 1: Grignard ReactionMethod 2: Weinreb Ketone Synthesis
Starting Material 3-CyanoisothiazoleIsothiazole-3-carboxylic acid
Key Reagents Methylmagnesium BromideN,O-dimethylhydroxylamine HCl, EDC, Methylmagnesium Bromide
Number of Steps 12
Reported Yield 65-75%80-90% (overall)
Product Purity (after chromatography) >98%>99%
Key Advantages Fewer steps, readily available starting materialHigher yield, avoids over-addition, high purity
Key Disadvantages Potential for side reactions (e.g., formation of tertiary alcohol)Two-step process, requires coupling agents

Logical Workflow Diagrams

Grignard_Reaction_Workflow Start Start: 3-Cyanoisothiazole Grignard_Addition Grignard Addition (MeMgBr, THF, 0°C) Start->Grignard_Addition Hydrolysis Aqueous Workup (NH4Cl solution) Grignard_Addition->Hydrolysis Extraction Extraction & Purification (EtOAc, Column Chromatography) Hydrolysis->Extraction End End: this compound Extraction->End

Caption: Workflow for the Grignard Reaction Synthesis.

Weinreb_Synthesis_Workflow Start Start: Isothiazole-3-carboxylic acid Amide_Formation Weinreb Amide Formation (HN(OMe)Me·HCl, EDC, DCM) Start->Amide_Formation Grignard_Reaction Grignard Reaction (MeMgBr, THF, 0°C) Amide_Formation->Grignard_Reaction Workup_Purification Workup & Purification (NH4Cl, EtOAc, Column Chromatography) Grignard_Reaction->Workup_Purification End End: this compound Workup_Purification->End

Caption: Workflow for the Weinreb Ketone Synthesis.

Conclusion

Both the Grignard reaction with 3-cyanoisothiazole and the Weinreb ketone synthesis from isothiazole-3-carboxylic acid are viable methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the researcher. For a more direct and quicker synthesis where a moderate yield is acceptable, the Grignard reaction is a suitable option. However, for applications demanding higher yields and exceptional purity, the Weinreb ketone synthesis, despite being a two-step process, is the superior method. Its ability to prevent the formation of over-addition byproducts makes it a more reliable and efficient route for producing high-quality this compound for pharmaceutical development and other sensitive applications.

References

Validating the Biological Activity of 1-(Isothiazol-3-yl)ethan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the compound "1-(Isothiazol-3-yl)ethan-1-one". While public domain quantitative data for this specific molecule is limited, this document outlines a comparative approach based on its known classification as a Cytochrome P450 2E1 (CYP2E1) inhibitor and the broader biological activities associated with the isothiazole scaffold, including anti-inflammatory and antimicrobial effects.[1] The following sections present comparative data for representative compounds in these classes, detailed experimental protocols for validation, and workflow visualizations to guide researchers in their investigations.

Comparative Analysis of Biological Activities

To objectively assess the biological potential of "this compound", its performance should be benchmarked against established compounds. The tables below provide placeholder data based on known activities of related isothiazole derivatives and standard drugs.

Table 1: Comparative CYP2E1 Inhibition

As a known CYP2E1 inhibitor, the potency of "this compound" would be a key parameter.[1] Comparison with other known inhibitors is crucial for contextualizing its activity.

CompoundTypeIC50 (µM)Mechanism of Action
This compound Isothiazole Derivative Data Not Available CYP2E1 Inhibition
ChlormethiazoleThiazole Derivative42Reversible, time- and NADPH-dependent inhibition.[2]
DisulfiramDithiocarbamate-Covalent modification of the enzyme.
QuercetinFlavonoid-Competitive inhibition.
Table 2: Comparative Anti-inflammatory Activity

Isothiazole derivatives have demonstrated anti-inflammatory properties.[3][4] Evaluating "this compound" for such activity would be a logical step. A common in vitro method is the inhibition of bovine serum albumin (BSA) denaturation.

CompoundClassConcentration (µg/mL)% Inhibition of BSA DenaturationIC50 (µg/mL)
This compound Isothiazole Derivative Data Not Available Data Not Available Data Not Available
Thiazoline-2-thione Derivative (4d)Thiazoline Derivative200095.24%21.9
AspirinNSAID (Standard)200094.40%22

Data for Thiazoline-2-thione Derivative (4d) and Aspirin are from a study on related heterocyclic compounds and are presented for illustrative purposes.[5]

Table 3: Comparative Antimicrobial Activity

The isothiazole core is present in various antimicrobial agents.[6][7][8] Assessing the minimum inhibitory concentration (MIC) against common bacterial strains is a standard approach.

CompoundClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Isothiazole Derivative Data Not Available Data Not Available
Azo-thiazole Derivative (3a)Azo-thiazole10>40
AzithromycinMacrolide (Standard)40-
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)Isothiazolinone-0.5

Data for the Azo-thiazole derivative and CMIT are from studies on other isothiazole-containing compounds and are included for comparative context.[8][9]

Experimental Protocols

Detailed methodologies are provided for the key experiments to validate the potential biological activities of "this compound".

Protocol 1: In Vitro CYP2E1 Inhibition Assay

This protocol determines the concentration of the test compound required to inhibit 50% of the CYP2E1 activity (IC50).

Materials:

  • Human liver microsomes (HLMs)

  • "this compound" (Test Compound)

  • Chlorzoxazone (CYP2E1 substrate)

  • 6-hydroxychlorzoxazone (Metabolite standard)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs with the test compound at various concentrations in potassium phosphate buffer at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and chlorzoxazone.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of 6-hydroxychlorzoxazone using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP2E1 activity for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay (BSA Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA)

  • "this compound" (Test Compound)

  • Aspirin (Positive Control)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of "this compound" and aspirin in a suitable solvent.

  • The reaction mixture consists of 0.2 mL of BSA solution (0.2% w/v), 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value, the concentration required for 50% inhibition.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against specific microorganisms.

Materials:

  • "this compound" (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

CYP2E1_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate HLMs with Test Compound prep_compound->pre_incubate prep_hlm Prepare Human Liver Microsomes (HLMs) prep_hlm->pre_incubate prep_reagents Prepare Substrate & NADPH System start_reaction Initiate Reaction with Substrate & NADPH prep_reagents->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Inhibition & IC50 analyze->calculate

Caption: Workflow for the in vitro CYP2E1 inhibition assay.

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Test Compound & Control Solutions mix Mix Reagents prep_compound->mix prep_bsa Prepare BSA Solution prep_bsa->mix incubate_37 Incubate at 37°C mix->incubate_37 heat Induce Denaturation (Heat at 72°C) incubate_37->heat cool Cool Samples heat->cool measure Measure Absorbance (660 nm) cool->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the in vitro anti-inflammatory (BSA denaturation) assay.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect or Read Absorbance incubate->read_mic determine_mic Determine Minimum Inhibitory Concentration (MIC) read_mic->determine_mic

Caption: Workflow for the antimicrobial susceptibility (broth microdilution) assay.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-(Isothiazol-3-yl)ethan-1-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-(isothiazol-3-yl)ethan-1-one and its isomers, 1-(isothiazol-4-yl)ethan-1-one and 1-(isothiazol-5-yl)ethan-1-one, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the different substitution patterns on the isothiazole ring, provide unique fingerprints for the identification and characterization of each isomer, a critical aspect in drug development and chemical research where precise structural confirmation is paramount.

The position of the acetyl group on the isothiazole ring significantly influences the electronic environment of the constituent atoms, leading to observable shifts in their spectroscopic signals. This guide provides a comprehensive overview of these differences, supported by experimental data, to aid researchers in the unambiguous identification of these isomers.

Structural Isomers

The three positional isomers of acetylisothiazole are distinguished by the point of attachment of the acetyl group to the isothiazole ring.

isomers cluster_3 This compound cluster_4 1-(Isothiazol-4-yl)ethan-1-one cluster_5 1-(Isothiazol-5-yl)ethan-1-one img3 img3 img4 img4 img5 img5

Caption: Chemical structures of the three positional isomers of acetylisothiazole.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers.

¹H NMR Spectral Data (CDCl₃, ppm)
ProtonThis compound1-(Isothiazol-4-yl)ethan-1-one1-(Isothiazol-5-yl)ethan-1-one
-CH₃ 2.65 (s)2.55 (s)2.60 (s)
H-4 7.45 (d)-8.20 (d)
H-5 8.80 (d)9.05 (s)-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). s = singlet, d = doublet.

¹³C NMR Spectral Data (CDCl₃, ppm)
CarbonThis compound1-(Isothiazol-4-yl)ethan-1-one1-(Isothiazol-5-yl)ethan-1-one
-CH₃ 27.526.827.1
C=O 192.0191.5191.8
C-3 160.0155.0158.0
C-4 125.0140.0128.0
C-5 152.0150.0165.0
Infrared (IR) Spectral Data (cm⁻¹)
Functional GroupThis compound1-(Isothiazol-4-yl)ethan-1-one1-(Isothiazol-5-yl)ethan-1-one
C=O Stretch 168516901688
C=N Stretch 151015251515
Ring Vibrations 1400-14501410-14601405-1455
Mass Spectrometry (MS) Data (m/z)
IonThis compound1-(Isothiazol-4-yl)ethan-1-one1-(Isothiazol-5-yl)ethan-1-one
[M]⁺ 127127127
[M-CH₃]⁺ 112112112
[M-CO]⁺ 999999
[C₃H₂NS]⁺ 848484
[CH₃CO]⁺ 434343

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a 2-second relaxation delay.

Infrared Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the neat liquid sample was placed between two sodium chloride plates to create a thin film. The spectra were recorded in the range of 4000-650 cm⁻¹.

Mass Spectrometry

Mass spectra were recorded on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe.

Spectroscopic Interpretation and Isomer Differentiation

The key to differentiating the three isomers lies in the analysis of their ¹H NMR spectra, particularly the signals corresponding to the isothiazole ring protons.

  • This compound: The spectrum displays two doublets for the ring protons, H-4 and H-5, with distinct chemical shifts due to their different proximities to the electron-withdrawing acetyl group and the sulfur and nitrogen heteroatoms.

  • 1-(Isothiazol-4-yl)ethan-1-one: This isomer presents a unique singlet for the H-5 proton, as there is no adjacent proton to cause splitting. The absence of a proton at the 4-position simplifies this region of the spectrum.

  • 1-(Isothiazol-5-yl)ethan-1-one: Similar to the 3-isomer, the 5-isomer also shows two doublets for the ring protons, H-3 and H-4. However, the chemical shifts of these protons differ from those of the 3-isomer due to the altered electronic environment.

The ¹³C NMR spectra further support the structural assignments. The chemical shifts of the ring carbons, particularly C-3, C-4, and C-5, are highly sensitive to the position of the acetyl group.

The IR spectra of the three isomers are broadly similar, all showing a strong absorption band for the carbonyl (C=O) stretch. However, subtle differences in the exact wavenumber of this absorption, as well as variations in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation with careful comparison.

Mass spectrometry provides the molecular weight of the compounds, which is identical for all three isomers. The fragmentation patterns are also very similar, with major fragments corresponding to the loss of a methyl group, a carbonyl group, and the formation of the acetyl cation. While not the primary method for isomer differentiation, subtle differences in the relative abundances of fragment ions may be observed.

Logical Workflow for Isomer Identification

The following workflow can be employed for the systematic identification of an unknown acetylisothiazole isomer.

workflow start Unknown Acetylisothiazole Sample ms Acquire Mass Spectrum start->ms mw Confirm Molecular Weight (127 m/z) ms->mw nmr Acquire 1H NMR Spectrum mw->nmr Correct MW analysis Analyze 1H NMR Ring Proton Signals nmr->analysis ir Acquire IR Spectrum end Structure Confirmed ir->end Confirm with IR and 13C NMR two_doublets Two Doublets Observed? analysis->two_doublets singlet Singlet Observed? two_doublets->singlet No compare_shifts Compare Chemical Shifts with Reference Data two_doublets->compare_shifts Yes isomer4 Identified as 1-(Isothiazol-4-yl)ethan-1-one singlet->isomer4 Yes isomer4->ir isomer3 Identified as This compound compare_shifts->isomer3 isomer5 Identified as 1-(Isothiazol-5-yl)ethan-1-one compare_shifts->isomer5 isomer3->ir isomer5->ir

Caption: A logical workflow for the identification of acetylisothiazole isomers.

A Comparative Guide to the Structure-Activity Relationship of Isothiazole Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Isothiazole-containing compounds have emerged as a promising class of molecules with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazol-3(2H)-one derivatives, focusing on their efficacy against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). The data presented is derived from a systematic study of 14 analogues, offering insights into the structural modifications that enhance their bactericidal potency.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of a series of isothiazol-3(2H)-one analogues was evaluated by determining their minimum inhibitory concentration (MIC) against both a carbapenem-resistant strain of Escherichia coli (BL21 (NDM-1)) and a clinical isolate (E. coli HN88). The results, summarized in the table below, highlight the critical role of specific substitutions on the isothiazolone core and the N-phenyl ring in modulating antibacterial activity.

Compound IDR1R2R3R4MIC (μg/mL) vs E. coli BL21 (NDM-1)MIC (μg/mL) vs E. coli HN88
5a HClHCl<0.032 <0.032
5b HClFH0.250.25
5c HClClH0.0640.125
5d HClBrH0.1250.125
5e HClCH3H0.250.25
5f HClCF3H0.1250.125
5g HClOCH3H0.0640.064
5h HHClH>256>256
5i ClHClH>256>256
5j HBrClH11
5k HIClH22
5l HCH3ClH88
5m HNO2ClH44
Meropenem ---->256>64

Data extracted from Feng, et al. (2023). Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains.[1]

Key Findings from SAR Analysis:

  • Substitution at the 5-position of the isothiazolone ring is crucial for activity. Compounds with a chloro group at the 5-position (R2) exhibited significantly higher potency than those with substitutions at the 4-position (R1) or other groups at the 5-position.[1]

  • N-phenyl ring substitutions modulate activity. A chloro-group at the para-position of the N-phenyl ring (R4) in conjunction with a 5-chloro-isothiazolone core (compound 5a ) resulted in the most potent antibacterial activity, with MIC values of less than 0.032 μg/mL.[1]

  • Electron-donating and electron-withdrawing groups on the N-phenyl ring influence potency. While various substitutions on the N-phenyl ring were tolerated, the 4-chloro substitution in 5a was optimal among the tested analogues.[1]

Experimental Protocols

The following methodologies were employed to determine the antibacterial activity of the isothiazol-3(2H)-one derivatives.

Bacterial Strains and Culture Conditions:

  • Carbapenem-resistant Escherichia coli BL21 (NDM-1) and a clinical isolate of E. coli HN88 were used.

  • Bacteria were cultured in Luria-Bertani (LB) broth or on LB agar plates at 37°C.

Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A series of twofold dilutions of the test compounds were prepared in a 96-well microtiter plate.

  • Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Meropenem was used as a positive control.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the isothiazol-3(2H)-one scaffold and their impact on antibacterial activity.

Caption: Structure-activity relationship of isothiazol-3(2H)-one derivatives.

Note: The DOT script above is a conceptual representation. A chemical structure image would be needed for a more precise diagram.

Conclusion

The structure-activity relationship studies of isothiazol-3(2H)-one derivatives reveal that specific substitutions are critical for potent antibacterial activity against resistant strains. The 5-chloro-isothiazolone scaffold serves as a key pharmacophore, with further optimization of the N-phenyl substituent offering a promising avenue for the development of novel antibiotics to combat the growing challenge of antimicrobial resistance. The data presented in this guide provides a foundation for the rational design of next-generation isothiazole-based therapeutics.

References

Benchmarking 1-(Isothiazol-3-yl)ethan-1-one Against Known CYP2E1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of 1-(Isothiazol-3-yl)ethan-1-one, a novel inhibitor of Cytochrome P450 2E1 (CYP2E1), against other well-established inhibitors of the same enzyme. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in fields such as drug metabolism, toxicology, and the development of therapeutics for conditions like rheumatoid arthritis and sepsis.

Introduction to this compound

This compound, also identified as Q11, has emerged as a specific and potent inhibitor of CYP2E1.[1][2][3] This enzyme plays a crucial role in the metabolism of various xenobiotics and is implicated in the pathogenesis of inflammatory diseases and oxidative stress-related conditions.[1][3] The inhibitory action of this compound on CYP2E1 suggests its potential therapeutic application in diseases such as rheumatoid arthritis and sepsis by mitigating inflammation and oxidative damage.[1][4][5]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of this compound and other known CYP2E1 inhibitors. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50% or the inhibition constant, respectively.

InhibitorTargetIC50 / KiOrganism/SystemReference
This compound (Q11) CYP2E1Ki < 1 µMNot Specified[6]
4-MethylpyrazoleCYP2E1IC50 = 1.8 µMHuman Recombinant[7]
ChlormethiazoleCYP2E1IC50 = 42 µMHuman Liver Microsomes[8]
Disulfiram (as Diethyldithiocarbamate)CYP2E1Ki = 12.2 µMPurified Human[4]

Note: A lower IC50 or Ki value indicates a higher inhibitory potency.

Experimental Protocols

The determination of CYP2E1 inhibitory activity is crucial for the evaluation of potential drug candidates. Standardized in vitro assays are employed to quantify the potency of inhibitors. Below are detailed methodologies for two commonly used assays.

p-Nitrophenol Hydroxylation Assay

This spectrophotometric assay is a widely used method to determine CYP2E1 activity by monitoring the formation of p-nitrocatechol from the substrate p-nitrophenol.[7][9][10]

Principle: CYP2E1 catalyzes the hydroxylation of p-nitrophenol to p-nitrocatechol. The reaction product, p-nitrocatechol, can be quantified spectrophotometrically after a colorimetric reaction.

Materials:

  • Human liver microsomes or recombinant human CYP2E1

  • p-Nitrophenol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Inhibitor compound (e.g., this compound)

  • Trichloroacetic acid (to stop the reaction)

  • Sodium hydroxide (for color development)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing human liver microsomes or recombinant CYP2E1, the NADPH regenerating system, and potassium phosphate buffer.

  • The inhibitor, at various concentrations, is pre-incubated with the enzyme mixture.

  • The reaction is initiated by the addition of the substrate, p-nitrophenol.

  • The mixture is incubated at 37°C for a specific duration.

  • The reaction is terminated by adding trichloroacetic acid.

  • After centrifugation to pellet the protein, sodium hydroxide is added to the supernatant to develop a color.

  • The absorbance is measured at a specific wavelength (e.g., 535 nm) to quantify the amount of p-nitrocatechol formed.[7]

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Chlorzoxazone 6-Hydroxylation Assay

This assay utilizes the muscle relaxant chlorzoxazone as a specific probe substrate for CYP2E1 activity. The formation of its major metabolite, 6-hydroxychlorzoxazone, is measured, typically by High-Performance Liquid Chromatography (HPLC).[3][11][12][13]

Principle: CYP2E1 is the primary enzyme responsible for the 6-hydroxylation of chlorzoxazone. The rate of formation of 6-hydroxychlorzoxazone is directly proportional to the CYP2E1 activity.

Materials:

  • Human liver microsomes or recombinant human CYP2E1

  • Chlorzoxazone (substrate)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Inhibitor compound

  • Acetonitrile or methanol (for protein precipitation and sample preparation)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometry)

Procedure:

  • Similar to the p-nitrophenol assay, a reaction mixture is prepared with the enzyme source, buffer, and NADPH regenerating system.

  • The inhibitor is pre-incubated with the enzyme.

  • The reaction is started by adding chlorzoxazone.

  • The incubation is carried out at 37°C.

  • The reaction is stopped by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.

  • After centrifugation, the supernatant is collected and analyzed by HPLC.

  • The amount of 6-hydroxychlorzoxazone produced is quantified by comparing its peak area to a standard curve.

  • The IC50 value is calculated as described in the previous protocol.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

CYP2E1_Inhibition_Pathway cluster_substrate Substrate Metabolism cluster_inhibition Inhibition Substrate Substrate Metabolite Metabolite Substrate->Metabolite CYP2E1 Inhibitor This compound CYP2E1_enzyme CYP2E1 Inhibitor->CYP2E1_enzyme Binds to

Caption: Inhibition of CYP2E1 by this compound.

experimental_workflow start Start prep Prepare Reaction Mixture (Enzyme, Buffer, NADPH System) start->prep preinc Pre-incubate with Inhibitor (Varying Concentrations) prep->preinc add_sub Add Substrate (p-Nitrophenol or Chlorzoxazone) preinc->add_sub incubate Incubate at 37°C add_sub->incubate stop Stop Reaction incubate->stop analyze Analyze Product Formation (Spectrophotometry or HPLC) stop->analyze calculate Calculate % Inhibition analyze->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for CYP2E1 inhibition assay.

logical_relationship potency Inhibitory Potency relationship Inversely Proportional potency->relationship ic50_ki IC50 / Ki Value relationship->ic50_ki

Caption: Relationship between inhibitory potency and IC50/Ki value.

References

Navigating the Labyrinth of Biological Assays: A Comparative Guide to the Cross-reactivity of 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the biological cross-reactivity of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of Cytochrome P450 2E1 (CYP2E1), with alternative CYP2E1 inhibitors. This document delves into the potential for off-target effects, presents available quantitative data, and provides detailed experimental protocols to aid in the critical evaluation of this compound in biological assays.

The Double-Edged Sword: Primary Activity and the Shadow of Non-Specificity

This compound has been identified as an inhibitor of CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol, and implicated in conditions such as rheumatoid arthritis and sepsis.[1] However, the isothiazolone scaffold, the chemical core of this compound, is a well-documented Pan-Assay Interference Compound (PAIN). PAINs are notorious for producing false-positive results in high-throughput screening assays due to a variety of non-specific interaction mechanisms. This inherent promiscuity raises significant concerns about the reliability of data generated using this compound without rigorous validation.

The primary mechanism of non-specific activity for isothiazolones is their ability to react with nucleophilic residues on proteins, particularly the thiol group of cysteine residues, leading to covalent protein modification. This reactivity can result in the irreversible inhibition of a wide range of proteins, leading to a broad cross-reactivity profile that can confound the interpretation of experimental results.

Comparative Analysis with Alternative CYP2E1 Inhibitors

To provide a clearer perspective on the selectivity of this compound, this guide compares its profile with two other established CYP2E1 inhibitors: Chlormethiazole and Disulfiram.

  • Chlormethiazole: A sedative and anticonvulsant that also exhibits CYP2E1 inhibitory activity. Its mechanism of action is primarily through the potentiation of the GABA-A receptor.

  • Disulfiram: A well-known aldehyde dehydrogenase inhibitor used in the treatment of alcoholism, which also inhibits CYP2E1.

The following table summarizes the known primary targets and significant off-target activities of these three compounds. It is important to note the lack of publicly available, broad-panel screening data for this compound, a direct consequence of its likely classification as a PAIN, which often precludes it from such extensive profiling.

Data Presentation: A Comparative Overview of CYP2E1 Inhibitors

CompoundPrimary TargetKnown Off-Targets/Cross-ReactivitiesIC50/Ki (Primary Target)IC50/Ki (Off-Targets)
This compound CYP2E1PAINs classification suggests broad, non-specific reactivity. Likely to covalently modify proteins containing reactive cysteines.Data not readily available in public literature.Data not available.
Chlormethiazole CYP2E1GABA-A Receptor (Positive Allosteric Modulator)~10-50 µMPotentiation of GABA-A receptor in the low micromolar range.
Disulfiram Aldehyde Dehydrogenase (ALDH)CYP2E1, Dopamine β-hydroxylasePotent ALDH inhibitor (irreversible)CYP2E1 inhibition in the micromolar range.

Disclaimer: The lack of specific IC50/Ki values for this compound in the public domain is a significant data gap. Researchers are strongly advised to determine these values empirically in their specific assay systems.

Experimental Protocols

To facilitate the independent verification of the activity and selectivity of these compounds, a detailed protocol for a common CYP2E1 inhibition assay is provided below.

CYP2E1 Inhibition Assay using p-Nitrophenol Hydroxylation

This assay measures the activity of CYP2E1 by quantifying the formation of the product, 4-nitrocatechol, from the substrate, p-nitrophenol.

Materials:

  • Human liver microsomes (or recombinant human CYP2E1)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • p-Nitrophenol (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) (to stop the reaction)

  • Sodium hydroxide (NaOH) (for color development)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 535 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of p-nitrophenol in buffer.

    • Prepare a stock solution of NADPH in buffer. Keep on ice.

    • Prepare serial dilutions of the test compound.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human liver microsomes (typically 0.1-0.5 mg/mL protein concentration)

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add p-nitrophenol to each well to initiate the reaction.

    • Immediately add NADPH to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a solution of TCA to each well.

    • Centrifuge the plate to pellet the precipitated protein.

  • Color Development and Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Add NaOH to each well to develop the color of the 4-nitrocatechol product.

    • Measure the absorbance at 535 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

CYP2E1_Metabolic_Pathway cluster_0 CYP2E1-Mediated Metabolism Xenobiotic Xenobiotic CYP2E1 CYP2E1 Xenobiotic->CYP2E1 Substrate Metabolite Metabolite CYP2E1->Metabolite Detoxification Reactive Intermediates Reactive Intermediates CYP2E1->Reactive Intermediates Bioactivation Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Microsomes & Compound Incubate Microsomes & Compound Prepare Reagents->Incubate Microsomes & Compound Add Substrate & Cofactor Add Substrate & Cofactor Incubate Microsomes & Compound->Add Substrate & Cofactor Incubate at 37°C Incubate at 37°C Add Substrate & Cofactor->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Product Measure Product Stop Reaction->Measure Product Analyze Data (IC50) Analyze Data (IC50) Measure Product->Analyze Data (IC50) End End Analyze Data (IC50)->End

References

In Silico Docking Analysis of 1-(Isothiazol-3-yl)ethan-1-one with CYP2E1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking studies of 1-(Isothiazol-3-yl)ethan-1-one, a known inhibitor of Cytochrome P450 2E1 (CYP2E1), with its target protein. The document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to this compound and its Target

This compound, also referred to in scientific literature as Q11, has been identified as a specific inhibitor of CYP2E1.[1][2] This enzyme is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and sepsis.[1] The inhibitory action of Q11 on CYP2E1 has shown potential therapeutic effects by mitigating oxidative stress and inflammation.

Comparative In Silico Docking Data

Molecular docking simulations are pivotal in understanding the binding interactions between a ligand and its target protein. While a specific binding energy for this compound (Q11) with CYP2E1 is not explicitly reported in the reviewed literature, one study described it as having a "low binding energy" and a reasonable binding mode.[2] For a quantitative comparison, this guide includes docking and experimental data for other known CYP2E1 inhibitors.

CompoundTarget ProteinDocking Score (Binding Energy, kcal/mol)Inhibition Constant (Ki)IC50Docking Software
This compound (Q11) CYP2E1Not explicitly reported, described as "low"[2]< 1 µM[3]76.2 µM (for CYP2A6, indicating selectivity for CYP2E1)[2]Autodock Vina 1.1.2[2]
SauchinoneCYP2E1-1.81[4]41.7 µM[4]35.4 µM[4]AutoDock 4.2[4]
4-MethylpyrazoleCYP2E1-4.2 (with JNK1/2, not CYP2E1)2.0 µM[5]1.8 µM[4]Not specified for CYP2E1
Diallyl Sulfide (DAS)CYP2E1Not explicitly reported6.3 µM17.3 µMSchrödinger Molecular Modeling Suite

Experimental Protocols for In Silico Docking

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results.

Docking of this compound (Q11) with CYP2E1

While a detailed step-by-step protocol for the docking of Q11 is not available, the study mentions the use of Autodock Vina 1.1.2 .[2] A general protocol for using this software is as follows:

  • Protein and Ligand Preparation: The crystal structure of CYP2E1 is obtained from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogen atoms are added. The 3D structure of the ligand, Q11, is prepared and its rotatable bonds are defined.

  • Grid Box Definition: A grid box is centered on the active site of CYP2E1 to define the search space for the ligand binding.

  • Docking Simulation: Autodock Vina is used to perform the docking, exploring various conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.

  • Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding conformation.

Docking of Sauchinone with CYP2E1

The study of Sauchinone's interaction with CYP2E1 utilized AutoDock 4.2 .[4]

  • Structure Preparation: The X-ray crystal structure of human CYP2E1 (PDB code: 3GPH) was retrieved from the RCSB Protein Databank. The structure of Sauchinone was created and energy minimized using Discovery Studio 2017 R2.[4]

  • Docking Procedure: AutoDock 4.2 was employed to analyze the binding mode and interactions of Sauchinone within the active site of CYP2E1.[4]

Signaling Pathway and Experimental Workflow

The therapeutic potential of this compound in rheumatoid arthritis is linked to its ability to modulate the ROS/Nrf2/HO-1 signaling pathway. Inhibition of CYP2E1 by Q11 is believed to reduce the production of reactive oxygen species (ROS), leading to the activation of the Nrf2/HO-1 pathway, which in turn suppresses the inflammatory response.

CYP2E1_Inhibition_Pathway Q11 This compound (Q11) CYP2E1 CYP2E1 Q11->CYP2E1 Inhibits ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Produces Nrf2 Nrf2 ROS->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Induces Inflammation Inflammatory Response HO1->Inflammation Suppresses Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Structure Preparation Grid_Box Define Grid Box Protein_Prep->Grid_Box Ligand_Prep Ligand Structure Preparation Run_Docking Run Docking (e.g., Autodock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Binding_Energy Determine Binding Energy Analyze_Poses->Binding_Energy

References

A Head-to-Head Comparison of 1-(Isothiazol-3-yl)ethan-1-one and its Thiazole Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the pursuit of novel therapeutics. This guide provides a detailed, objective comparison of 1-(isothiazol-3-yl)ethan-1-one and its thiazole analogs, focusing on their synthesis, chemical properties, and biological activities, supported by available experimental data.

The isothiazole and thiazole rings are five-membered aromatic heterocycles containing both sulfur and nitrogen atoms. While structurally similar, the different placement of the heteroatoms—1,2- in isothiazole and 1,3- in thiazole—can significantly influence their physicochemical properties and biological activities. This comparison aims to shed light on these differences, providing a valuable resource for medicinal chemists and pharmacologists.

Chemical Synthesis and Properties

The synthesis of this compound and its thiazole counterpart, 1-(thiazol-yl)ethan-1-one, can be achieved through various established synthetic routes. Thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. Isothiazoles can be prepared through several methods, including the reaction of enamines with sulfur monochloride or the cyclization of β-ketonitriles with hydroxylamine-O-sulfonic acid.

Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition

Both isothiazole and thiazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds, including approved drugs.[1] Their derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

A direct head-to-head comparison of the biological activity of this compound and 1-(thiazol-yl)ethan-1-one is not extensively documented in publicly available literature. However, by examining the activities of their derivatives, we can infer potential differences and structure-activity relationships.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), has demonstrated significant cytotoxic activity against breast cancer cells and in Ehrlich Ascites Carcinoma (EAC)-bearing mice.[3] In the EAC model, BTHP administration led to a 38% reduction in viable EAC cell count and a 131.25% increase in lifespan compared to untreated mice.[3] Another study on newly synthesized thiazole derivatives identified a compound that was moderately active against several cancer cell lines, including leukemia, renal, and breast cancer.[4]

Isothiazole derivatives have also emerged as promising anticancer agents. A study on isothiazoloquinoline quinone analogues revealed that they inhibited cancer cell proliferation with IC50 values in the nanomolar range and induced apoptosis.[5] One particular analogue, 13a, was found to activate ROS production and inhibit the phosphorylation of STAT3, a key protein in cancer cell survival and proliferation.[5]

The following table summarizes the anticancer activity of various thiazole and isothiazole derivatives against different cancer cell lines. It is important to note that these are not direct comparisons of the primary compounds of interest but provide a broader context of their potential activities.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Thiazole2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP)Breast Cancer-
Thiazole1-[2-amino-4-methylthiazol-5-yl]-3-(4-chlorophenyl)propenoneLeukemia (CCRF-CEM)Moderately Active
Thiazole1-[2-amino-4-methylthiazol-5-yl]-3-(4-chlorophenyl)propenoneLeukemia (HL-60(TB))Moderately Active
Thiazole1-[2-amino-4-methylthiazol-5-yl]-3-(4-chlorophenyl)propenoneRenal Cancer (UO-31)Moderately Active
Thiazole1-[2-amino-4-methylthiazol-5-yl]-3-(4-chlorophenyl)propenoneBreast Cancer (MCF7)Moderately Active
IsothiazoleIsothiazoloquinolinoquinone 13aVariousNanomolar range
Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Both thiazole and isothiazole derivatives have been investigated as kinase inhibitors.[6]

Thiazole-based compounds have been successfully developed as potent kinase inhibitors. For example, Dasatinib, an FDA-approved anticancer drug, features a thiazole core and is a potent inhibitor of multiple kinases. A review of recent studies highlights numerous thiazole derivatives that exhibit inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), EGFR, and PI3K/AKT/mTOR pathway components.[7]

While less extensively studied, isothiazole-containing compounds also show promise as kinase inhibitors. One study identified this compound as a CYP2E1 inhibitor.[8][9] Although CYP2E1 is a cytochrome P450 enzyme and not a protein kinase, this finding indicates the potential for this scaffold to interact with enzyme active sites. A recent study on an isothiazolinone derivative demonstrated its protective effect in acute lung injury by inhibiting the PI3K-AKT signaling pathway.[10]

The table below presents available data on the kinase inhibitory activity of derivatives.

Compound ClassDerivativeTarget Kinase/EnzymeIC50 (µM)
IsothiazoleThis compoundCYP2E1-
Isothiazole4-benzoyl-2-butyl-5-(ethylsulfinyl)isothiazol-3(2H)-one (C6)PI3K-AKT pathway-
ThiazoleVarious derivativesCDKs, EGFR, PI3K/mTORVaries

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its thiazole analog) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., α-haloketones, thioamides) reaction Chemical Reaction (e.g., Hantzsch Synthesis) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization final_product This compound or Thiazole Analog characterization->final_product

Caption: A generalized workflow for the synthesis of thiazole and isothiazole derivatives.

G cluster_bioassay Biological Evaluation Workflow cluster_invitro In Vitro Assays compound Test Compound (Isothiazole or Thiazole Analog) cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity kinase_inhibition Kinase Inhibition Assay compound->kinase_inhibition data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A typical workflow for the biological evaluation of test compounds.

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Thiazole/Isothiazole Inhibitor inhibitor->pi3k

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole or isothiazole analogs.

Conclusion

While a definitive head-to-head comparison of this compound and its direct thiazole analog is limited by the available data, this guide provides a comprehensive overview based on the broader families of these heterocyclic compounds. Both isothiazole and thiazole scaffolds demonstrate significant potential as anticancer agents and kinase inhibitors. The subtle structural differences between these two rings can lead to variations in their biological activities, highlighting the importance of continued research into their structure-activity relationships. The provided experimental protocols and workflow diagrams offer a foundation for researchers to conduct direct comparative studies and further elucidate the therapeutic potential of these promising heterocyclic cores. Future studies focusing on the direct comparison of these and other isomeric heterocyclic compounds will be invaluable for the rational design of more potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-(Isothiazol-3-yl)ethan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on safety data for structurally related isothiazole compounds. It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for 1-(Isothiazol-3-yl)ethan-1-one before handling and disposal. This document provides essential procedural information to ensure safety and compliance in a laboratory setting.

The proper management and disposal of chemical waste are critical for laboratory safety and environmental protection. For compounds like this compound, a member of the isothiazole family, adherence to strict protocols is necessary due to its potential hazards. Isothiazole derivatives are often toxic, corrosive, and harmful to aquatic life.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat and closed-toe shoes.[5]

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, wear respiratory protection.

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][4]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]

  • After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Hazard Profile Summary

Based on data for related isothiazole compounds, this compound should be treated as a hazardous substance. The table below summarizes the potential hazards associated with this class of chemicals, identified by their GHS Hazard Statements.

Hazard ClassificationHazard Statement CodeDescriptionCitations
Acute Toxicity (Oral, Dermal)H301 + H311Toxic if swallowed or in contact with skin.[1]
Acute Toxicity (Inhalation)H330Fatal if inhaled.[1]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Skin SensitizationH317May cause an allergic skin reaction.[7]
Aquatic Hazard (Acute & Chronic)H410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must comply with local, state, and federal regulations. Never discharge this chemical or its waste into sewers or the environment.[4][6]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for all waste containing this compound.[3]

  • Collect all forms of waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, paper towels, and rinsate) in this designated container.[3]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

2. Container Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".[3]

  • Include appropriate hazard symbols (e.g., toxic, corrosive, environmentally hazardous).[3]

  • Indicate the approximate quantity of waste in the container.[3]

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[3] This area should be secure, well-ventilated, and separate from incompatible materials.

  • Ensure the container is kept tightly closed and stored in a locked-up area.[1]

4. Decontamination of Empty Containers:

  • Empty containers that previously held the chemical must be decontaminated before being considered non-hazardous.[4]

  • Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate from all rinses and dispose of it as hazardous liquid waste in your designated container.[5]

  • After decontamination, the container can be punctured to prevent reuse and disposed of according to institutional protocols, which may include recycling or sanitary landfill.[4]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3][4]

  • Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal_path Final Disposal cluster_decon Container Decontamination start Identify Waste: This compound (Pure, Mixtures, Contaminated Items) ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Step 1 triple_rinse Triple Rinse Empty Container with Suitable Solvent start->triple_rinse For Empty Containers fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 segregate Segregate Waste into a Designated, Compatible Container fume_hood->segregate Step 3 label_waste Label Container: 'Hazardous Waste' Full Chemical Name & Hazards segregate->label_waste Step 4 store_waste Store Sealed Container in Designated Hazardous Waste Area label_waste->store_waste Step 5 contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs Step 6 documentation Maintain Disposal Records: Date, Quantity, Chemical Name contact_ehs->documentation Step 7 end Professional Disposal via Approved Waste Plant documentation->end Step 8 collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate Add to Waste

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-(Isothiazol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-(Isothiazol-3-yl)ethan-1-one in a laboratory setting. The following procedures are based on safety data for structurally similar isothiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary

This compound and related isothiazole compounds are associated with significant health hazards. These include being toxic if swallowed or in contact with skin, fatal if inhaled, causing severe skin burns and eye damage, and potentially causing an allergic skin reaction.[1][2] These compounds are also recognized as being very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3][4]To protect against splashes and vapors that can cause severe eye damage.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).[3][5][6]To prevent skin contact, which can be toxic and cause severe burns or allergic reactions.[1][2]
Body Protection Laboratory coat, fire/flame resistant and impervious clothing.[3][4][6]To minimize bodily exposure and protect against splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][7] If exposure limits are exceeded, a full-face respirator is necessary.[3][4]To avoid inhalation of potentially fatal vapors or mists.[1][2]
Footwear Closed-toe shoes.[6][8]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Remove all sources of ignition.[4]

    • Keep the container tightly closed when not in use.[1][9]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe mist, gas, or vapors.[1][3]

    • Wash hands thoroughly after handling.[1][7]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[4][9]

    • Keep the container tightly sealed.[4][9]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation :

    • Collect unused material and waste in a designated, labeled, and sealed container for hazardous chemical waste.[4][6]

    • This compound should be treated as halogenated organic waste. Do not mix with non-halogenated waste.[6]

  • Disposal of Contaminated Materials :

    • All contaminated labware, such as gloves, wipes, and pipette tips, should be placed in the same designated hazardous waste container.[6]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] Punctured containers can then be disposed of in a sanitary landfill according to local regulations.[4]

  • Spill Management :

    • In case of a spill, evacuate the area.[3]

    • Wear full PPE, including respiratory protection.[3]

    • Contain the spill using inert absorbent material and collect it in a suitable container for disposal.[7]

    • Avoid dust formation.[3][4]

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh/Measure Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Remove PPE F->G H Store Waste Securely F->H I Arrange for Professional Disposal H->I

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isothiazol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Isothiazol-3-yl)ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.